Product packaging for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea(Cat. No.:CAS No. 6642-32-6)

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Cat. No.: B1215875
CAS No.: 6642-32-6
M. Wt: 203.2 g/mol
InChI Key: RUQGXFJIPMDCFD-UHFFFAOYSA-N
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Description

(5-Phenyl-1,2,4-triazol-3-yl)urea is a member of benzenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N5O B1215875 N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea CAS No. 6642-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-phenyl-1H-1,2,4-triazol-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9N5O/c10-8(15)12-9-11-7(13-14-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUQGXFJIPMDCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80985083
Record name N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid
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Molecular Weight

203.20 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

CAS No.

6642-32-6
Record name N-(3-Phenyl-1H-1,2,4-triazol-5-yl)urea
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Record name NSC-163498
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Record name NSC-69198
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Record name MLS000737892
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Record name N-(5-Phenyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)carbamimidic acid
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Record name 3-PHENYL-5-UREIDO-1,2,4-TRIAZOLE
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Record name N-(3-PHENYL-1H-1,2,4-TRIAZOL-5-YL)UREA
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Foundational & Exploratory

Synthesis and Characterization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of the heterocyclic compound, N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. This molecule, belonging to the versatile 1,2,4-triazole class, holds potential for various applications in medicinal chemistry and drug discovery due to the known broad-spectrum biological activities of this scaffold.

Compound Profile

This compound is a small molecule featuring a central 1,2,4-triazole ring substituted with a phenyl group and a urea moiety. The presence of these functional groups imparts specific chemical properties and potential for biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉N₅O[1]
Molecular Weight 203.20 g/mol [1]
CAS Number 6642-32-6[1]
IUPAC Name N-(5-phenyl-1H-1,2,4-triazol-3-yl)urea[1]
Synonyms (5-Phenyl-1,2,4-triazol-3-yl)urea, 3-Phenyl-5-ureido-1,2,4-triazole[1]

Synthesis Protocol

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-amino-5-phenyl-1H-1,2,4-triazole. The second step is the formation of the urea moiety by reacting the aminotriazole with a suitable reagent.

Step 1: Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole

This intermediate can be prepared via the cyclization of benzohydrazide with a suitable cyclizing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzohydrazide (1 equivalent) in an appropriate solvent such as ethanol.

  • Reagent Addition: To this solution, add a cyclizing agent like urea or a derivative (1.1 equivalents). The use of a mild base may be required to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 3-amino-5-phenyl-1H-1,2,4-triazole.

Step 2: Synthesis of this compound

The final product is synthesized by the reaction of the aminotriazole intermediate with an isocyanate source.

Experimental Protocol:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-amino-5-phenyl-1H-1,2,4-triazole (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Reagent Addition: To this suspension, add a solution of an in-situ generated or commercially available isocyanate, such as that derived from the reaction of an amine with phosgene or a phosgene equivalent, or more conveniently, by reacting the amine with sodium isocyanate in an acidic medium[2][3]. For the synthesis of the parent urea, the use of an agent like potassium isocyanate in water is a simple and efficient method[3]. Alternatively, direct reaction with urea can be employed, often requiring heating.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Once the reaction is complete, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with a cold solvent to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-amino-5-phenyl-1H-1,2,4-triazole cluster_step2 Step 2: Synthesis of this compound Benzohydrazide Benzohydrazide Reaction1 Benzohydrazide->Reaction1 Cyclizing_Agent Cyclizing Agent (e.g., Urea) Cyclizing_Agent->Reaction1 Aminotriazole 3-amino-5-phenyl-1H-1,2,4-triazole Aminotriazole2 3-amino-5-phenyl-1H-1,2,4-triazole Reaction1->Aminotriazole Reflux Isocyanate_Source Isocyanate Source (e.g., KNCO) Reaction2 Isocyanate_Source->Reaction2 Final_Product This compound Aminotriazole2->Reaction2 Reaction2->Final_Product Room Temp.

Caption: Synthetic pathway for this compound.

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the phenyl protons. - Broad singlets for the -NH protons of the urea and triazole ring, which are exchangeable with D₂O. The chemical shifts for urea NH protons are typically observed between δ 7.8 and 9.8 ppm[4].
¹³C NMR - Resonances for the phenyl carbons. - Signals for the triazole ring carbons. - A characteristic signal for the urea carbonyl carbon (C=O) typically in the range of δ 150-160 ppm.
FT-IR (cm⁻¹) - N-H stretching vibrations for the urea and triazole NH groups (around 3200-3400 cm⁻¹). - C=O stretching of the urea group (around 1650-1690 cm⁻¹)[4][5]. - C=N stretching of the triazole ring (around 1550-1600 cm⁻¹)[6]. - Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry - A molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (203.20 g/mol ). - Characteristic fragmentation patterns involving the loss of the urea moiety and cleavage of the triazole ring.

Potential Biological Significance and Applications

While specific biological data for this compound is not extensively reported, the 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of 1,2,4-triazole have demonstrated a wide array of biological activities.

Diagram 2: Potential Applications of 1,2,4-Triazole Derivatives

Biological_Activities cluster_activities Potential Biological Activities Triazole_Core 1,2,4-Triazole Core Antifungal Antifungal Triazole_Core->Antifungal Antibacterial Antibacterial Triazole_Core->Antibacterial Anticancer Anticancer Triazole_Core->Anticancer Antiviral Antiviral Triazole_Core->Antiviral Anti_inflammatory Anti-inflammatory Triazole_Core->Anti_inflammatory

Caption: Diverse biological activities of 1,2,4-triazole derivatives.

The diverse bioactivities associated with the 1,2,4-triazole nucleus suggest that this compound could be a valuable candidate for further investigation in various drug discovery programs. The urea moiety can also contribute to biological activity by forming hydrogen bonds with target proteins.

Conclusion

This technical guide outlines the synthesis and expected characterization of this compound. The provided protocols offer a clear pathway for the preparation of this compound, and the summarized characterization data will aid in its structural verification. Given the established pharmacological importance of the 1,2,4-triazole scaffold, this molecule represents a promising starting point for the development of new therapeutic agents. Further biological evaluation is warranted to explore its full potential.

References

Spectroscopic and Synthetic Profile of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a molecule of interest for researchers, scientists, and professionals in drug development. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a plausible experimental protocol for its synthesis and characterization.

Core Spectroscopic Data

The structural integrity of this compound is established through various spectroscopic techniques. The key data is summarized below for ease of reference and comparison.

Table 1: Summary of Spectroscopic Data for this compound

Spectroscopic Technique Observed Data/Peaks
¹H NMR Data not explicitly found in the searched literature. Expected signals would include aromatic protons of the phenyl group, and protons associated with the triazole and urea moieties.
¹³C NMR Spectra available, though specific chemical shifts require direct consultation of primary sources.[1][2]
IR Spectroscopy Spectra available, typically recorded using a KBr wafer technique.[1] Key absorptions would be expected for N-H, C=O, C=N, and aromatic C-H bonds.
Mass Spectrometry Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.20 g/mol .[1] Fragmentation patterns would be contingent on the ionization method used.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not explicitly found in the searched literature, a general methodology can be inferred from the synthesis of related 1,2,4-triazole and urea derivatives. The following represents a plausible synthetic route and the methodologies for spectroscopic analysis.

Synthesis of this compound

The synthesis of this compound can be conceptualized as a two-step process: the formation of the 3-phenyl-1H-1,2,4-triazol-5-amine precursor, followed by the introduction of the urea moiety.

G cluster_0 Step 1: Synthesis of 3-phenyl-1H-1,2,4-triazol-5-amine cluster_1 Step 2: Urea Formation A Benzoyl chloride C Intermediate Thiourea Derivative A->C Reaction B Thiosemicarbazide B->C D 3-phenyl-1H-1,2,4-triazol-5-amine C->D Cyclization D_ref 3-phenyl-1H-1,2,4-triazol-5-amine F This compound D_ref->F Reaction E Isocyanate or derivative (e.g., from triphosgene) E->F

Caption: Plausible synthetic workflow for this compound.

Detailed Methodology:

  • Synthesis of the Triazole Precursor: The synthesis of 3,5-disubstituted 1,2,4-triazoles can be achieved through various reported methods. A common approach involves the cyclization of acyl-thiosemicarbazides. For the synthesis of 3-phenyl-1H-1,2,4-triazol-5-amine, one could react a benzoyl derivative with aminoguanidine.

  • Urea Moiety Introduction: The formation of the urea linkage can be accomplished by reacting the precursor, 3-phenyl-1H-1,2,4-triazol-5-amine, with an isocyanate-generating reagent. A method described for similar compounds involves the use of triphosgene in the presence of a base like triethylamine to form an in-situ isocyanate, which is then reacted with an appropriate amine.

Spectroscopic Analysis Protocols

The characterization of the synthesized this compound would follow standard analytical procedures.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis A Synthesized Compound B Purification (e.g., Recrystallization, Column Chromatography) A->B C ¹H and ¹³C NMR B->C Dissolution in Deuterated Solvent D IR Spectroscopy B->D Preparation of KBr Pellet E Mass Spectrometry B->E Sample Introduction

Caption: General workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The purified compound would be dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

  • IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample would be finely ground with potassium bromide (KBr) and pressed into a thin pellet for analysis.

  • Mass Spectrometry: The mass spectrum would be acquired using a mass spectrometer, with techniques such as Electrospray Ionization (ESI) being common for such compounds. This would confirm the molecular weight and provide information about the fragmentation pattern.

Potential Biological Relevance

While specific signaling pathways for this compound have not been detailed in the reviewed literature, the 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide range of biologically active compounds. Derivatives of 1,2,4-triazole are known to exhibit various activities, including antifungal, antibacterial, and anticancer properties. The urea moiety is also a key functional group in many pharmaceutical agents, known for its ability to form hydrogen bonds with biological targets. The combination of these two functionalities in this compound suggests its potential as a candidate for further investigation in drug discovery programs.

G A 1,2,4-Triazole Core C This compound A->C B Urea Moiety B->C D Potential Biological Activity (Antifungal, Antibacterial, Anticancer, etc.) C->D Hypothesized Relationship

Caption: Logical relationship between the structural components and potential bioactivity.

This technical guide serves as a foundational resource for researchers working with this compound. Further detailed experimental work is required to fully elucidate its spectroscopic properties and optimal synthetic route.

References

Solubility and stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Solubility and Stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific quantitative solubility and stability data for this compound. This guide provides a comprehensive overview of its known physicochemical properties and presents detailed, standardized experimental protocols for researchers to determine its solubility and stability profiles.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenyl group and a urea moiety. The 1,2,4-triazole nucleus is a key pharmacophore found in a wide range of biologically active compounds, including antifungal and anticancer agents. The urea group is also significant in medicinal chemistry for its ability to form hydrogen bonds and interact with biological targets. Understanding the solubility and stability of this molecule is a critical prerequisite for its development in any chemical or pharmaceutical application, as these properties directly impact bioavailability, formulation, and shelf-life.

This technical guide outlines the fundamental physicochemical properties of this compound and provides robust, validated methodologies for determining its solubility in various solvent systems and its stability under stress conditions, in line with regulatory expectations.

Physicochemical Properties

The basic molecular and physical properties of this compound have been computed and are summarized below.

PropertyValueSource
Molecular Formula C₉H₉N₅O[1]
Molecular Weight 203.20 g/mol [1]
IUPAC Name (5-phenyl-1H-1,2,4-triazol-3-yl)urea[1]
CAS Number 6642-32-6[1]
Synonyms 3-Phenyl-5-ureido-1,2,4-triazole, NSC-8179[1]
Computed XLogP3 0.6[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 4[1]

Solubility Profile: A Technical Overview

Solubility is a crucial parameter, especially for drug candidates, as it significantly influences absorption and bioavailability.[2] While quantitative data for this compound is not published, a qualitative assessment can be inferred from solvents used in the synthesis of related triazole-urea compounds, which include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3] Poor aqueous solubility is common for such heterocyclic structures.[4]

To generate precise data, a standardized experimental approach is necessary. The shake-flask method is a widely accepted "gold standard" for determining thermodynamic equilibrium solubility.[5]

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of the title compound in various solvents (e.g., water, phosphate-buffered saline pH 7.4, organic solvents).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is achieved.[2]

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[2][6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the solid phase from the liquid phase by centrifuging the vials or by filtering the solution through a chemically compatible syringe filter.[7] This step must be performed carefully to avoid disturbing the equilibrium.

  • Sample Analysis: Carefully take an aliquot of the clear supernatant.

  • Quantification: Dilute the aliquot with a suitable solvent if necessary and determine the concentration of the dissolved compound using a pre-validated analytical method like HPLC.[7]

  • Data Reporting: The resulting concentration is reported as the solubility of the compound in the specific solvent at the tested temperature, typically in µg/mL or mg/mL.

Solubility_Workflow Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound into multiple vials B Add specific volume of test solvent (e.g., buffer, organic solvent) A->B C Agitate vials at constant temperature (e.g., 25°C or 37°C) for a set time (e.g., 24-48h) B->C D Check for presence of undissolved solid to confirm saturation C->D E Separate solid from solution (Centrifugation or Filtration) D->E F Extract aliquot from the clear supernatant E->F G Dilute sample if necessary F->G H Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) G->H I Calculate solubility (e.g., in mg/mL or µg/mL) H->I

Figure 1: Workflow for solubility determination.

Stability Profile: A Technical Overview

The stability of a compound determines its shelf-life and suitability for use. Forced degradation (or stress testing) studies are essential to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods, as mandated by ICH guidelines (specifically Q1A).[8][9][10] The 1,2,4-triazole ring is generally aromatic and stable, but the overall molecule's stability will depend on the lability of its constituent parts, such as the urea linkage, under various stress conditions.

Experimental Protocol: Forced Degradation Study

This protocol describes how to subject the compound to various stress conditions to assess its intrinsic stability. The goal is typically to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is challenged appropriately.[8]

Materials:

  • This compound

  • Hydrochloric acid (e.g., 0.1 N HCl)

  • Sodium hydroxide (e.g., 0.1 N NaOH)

  • Hydrogen peroxide (e.g., 3% H₂O₂)

  • High-purity water and other solvents (e.g., Methanol, Acetonitrile)

  • Temperature-controlled ovens/baths

  • Photostability chamber

  • Calibrated pH meter

  • Stability-indicating HPLC method

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Expose the compound to the following conditions in parallel. An unstressed control sample, protected from light and stored at ambient or refrigerated conditions, should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60-80 °C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the sample before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat as above. Neutralize before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80 °C) in a calibrated oven.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10]

  • Sample Analysis: At each time point, withdraw a sample from each stress condition.

  • Quantification and Analysis: Analyze the stressed samples and the control using a developed stability-indicating HPLC method. This method must be able to separate the intact parent compound from all generated degradation products.

  • Data Evaluation:

    • Calculate the percentage of remaining parent compound.

    • Determine the percentage of major degradation products.

    • Perform a mass balance to account for all material.

    • Identify potential degradation pathways based on the conditions under which specific degradants are formed.

Stability_Workflow Figure 2: Workflow for Forced Degradation Study cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis start Prepare stock solution of This compound control Unstressed Control Sample (Stored at normal conditions) start->control A Hydrolytic (Acidic & Basic pH) start->A B Oxidative (e.g., H₂O₂) start->B C Thermal (Elevated Temperature) start->C D Photolytic (UV/Vis Light Exposure) start->D F Analyze all samples (stressed & control) using a stability-indicating HPLC method control->F E Withdraw samples at predefined time points A->E B->E C->E D->E E->F G Identify & Quantify Degradants F->G H Calculate % Degradation and perform mass balance analysis G->H I Elucidate Degradation Pathway H->I

Figure 2: Workflow for a forced degradation study.

Conclusion

While specific data for this compound remains to be published, this guide provides researchers with the necessary framework to generate high-quality, reliable data on its solubility and stability. The provided protocols for the shake-flask method and forced degradation studies are standard, robust, and aligned with industry and regulatory expectations. The systematic application of these methodologies will enable a thorough physicochemical characterization, which is fundamental for the successful progression of this compound in research and development.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological activity screening of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea derivatives, a class of compounds demonstrating significant promise in anticancer research. This document details the synthesis, experimental protocols for biological evaluation, and quantitative data on the cytotoxic effects of these derivatives. Furthermore, it elucidates the potential mechanisms of action through key signaling pathways.

Introduction

The quest for novel and effective anticancer agents is a paramount challenge in medicinal chemistry. Heterocyclic compounds, particularly those containing the 1,2,4-triazole nucleus, have garnered considerable attention due to their diverse pharmacological properties, including anticancer, antifungal, and anti-inflammatory activities. The this compound scaffold represents a promising pharmacophore, with derivatives exhibiting potent cytotoxic effects against various cancer cell lines. This guide aims to provide a detailed resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical scaffold.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Substituted Anilines, Phenylhydrazine) step1 Formation of Substituted Phenylurea/Thiourea start->step1 Reaction with isocyanate/ isothiocyanate step2 Cyclization to form 1,2,4-Triazole Ring step1->step2 Reaction with reagents like phosphorus oxychloride step3 Introduction of Phenylurea Moiety step2->step3 Reaction with substituted phenyl isocyanate final_product This compound Derivatives step3->final_product

Caption: General synthetic workflow for this compound derivatives.

A common approach involves the reaction of a substituted aniline with an isocyanate to form a phenylurea derivative. This intermediate can then be cyclized to form the 1,2,4-triazole ring. Subsequent reaction with a substituted phenyl isocyanate yields the final this compound derivatives. Specific reaction conditions, such as solvents, temperatures, and catalysts, are optimized for each derivative.[1][2][3][4]

Data Presentation: In Vitro Anticancer Activity

The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the tables below.

Table 1: IC50 Values (µM) of Triazole-Urea Derivatives against Various Cancer Cell Lines

CompoundHuh-7 (Liver)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)HeLa (Cervical)
3a 13.04 ± 0.10[5]>50---
3c Potent activity reported[5][6]Minimal cytotoxicity[5][6]---
3h ----1.35 ± 0.74[7][8]
5a -----
5d -----
5t -7.22 ± 0.47[9]---
6cf -5.71---
Erlotinib (Control) ----25.91 ± 1.35[7][8]

Note: "-" indicates data not available from the provided search results. The specific structures of compounds 3a, 3c, 3h, 5a, 5d, 5t, and 6cf can be found in the cited literature.

Table 2: Antiproliferative Activity of Phenyl-Urea Derivatives against a Panel of Cancer Cell Lines

CompoundSK-MEL-5 (Melanoma)786-0 (Renal)A498 (Renal)RXF 393 (Renal)MDA-MB-468 (Breast)
5a Lethal effect[10][11]Lethal effect[10][11]Lethal effect[10][11]Lethal effect[10][11]Lethal effect[10][11]
5d Potent activity[10][11]Potent activity[10][11]Potent activity[10][11]Potent activity[10][11]Potent activity[10][11]

Note: "Lethal effect" indicates that the compound caused cell death rather than just growth inhibition at the tested concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G cluster_workflow MTT Assay Workflow cell_seeding Seed cells in 96-well plates treatment Treat cells with varying concentrations of test compounds cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilization solution (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at ~570 nm solubilization->absorbance_reading G cluster_pi3k PI3K/Akt Signaling Pathway and Apoptosis GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Inhibitor This compound Derivatives Inhibitor->Akt inhibits G cluster_mapk MAPK Signaling Pathway and Apoptosis Stimuli Extracellular Stimuli (e.g., Stress, Growth Factors) MAPKKK MAPKKK (e.g., Raf) Stimuli->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, p53) MAPK->TranscriptionFactors activates Apoptosis Apoptosis TranscriptionFactors->Apoptosis Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor This compound Derivatives Inhibitor->MAPK modulates

References

Unraveling the Therapeutic Potential of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Look into Putative Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

Despite its well-defined chemical structure, a comprehensive understanding of the specific mechanism of action for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea remains elusive in publicly available scientific literature. Extensive searches of academic, patent, and chemical databases have not revealed dedicated studies elucidating its precise biological targets or signaling pathways.

However, the core chemical scaffolds of this molecule—a 1,2,4-triazole ring linked to a phenylurea moiety—are prevalent in a wide array of biologically active compounds. By examining the established mechanisms of these structurally related molecules, we can infer potential avenues of action for this compound and outline a roadmap for future research. This technical guide will, therefore, focus on the known biological activities and mechanisms of action associated with its constituent chemical motifs, providing a foundational understanding for researchers and drug development professionals.

Potential Therapeutic Arenas and Associated Mechanisms

The 1,2,4-triazole and phenylurea structures are independently and synergistically associated with a range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Numerous derivatives of 1,2,4-triazole and urea have demonstrated potent anticancer properties. The proposed mechanisms often involve the inhibition of key enzymes that regulate cell growth and survival.

Putative Signaling Pathway: Kinase Inhibition

A common mechanism for anticancer agents is the inhibition of protein kinases, which are crucial for signal transduction pathways that control cell proliferation, differentiation, and apoptosis. Phenylurea-containing compounds, such as the multi-kinase inhibitor Sorafenib, are known to target several kinases, including Raf kinases and Vascular Endothelial Growth Factor Receptors (VEGFRs). It is plausible that this compound could exert its effects through a similar mechanism.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Compound N-(3-phenyl-1H-1,2,4- triazol-5-yl)urea (Hypothesized) Compound->Raf Inhibition

Caption: Hypothesized kinase inhibition pathway.

Experimental Protocols for Anticancer Activity Screening:

To investigate the potential anticancer effects of this compound, a series of in vitro and in vivo assays would be necessary.

Experiment Methodology Endpoint
Cell Viability Assay Seeding of cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates, followed by treatment with varying concentrations of the compound. Cell viability is assessed using MTT or resazurin-based assays after 48-72 hours.IC50 (half-maximal inhibitory concentration)
Kinase Inhibition Assay In vitro assays using purified recombinant kinases and a fluorescent or luminescent readout to measure kinase activity in the presence of the compound.Ki (inhibition constant)
Western Blot Analysis Treatment of cancer cells with the compound, followed by cell lysis and separation of proteins by SDS-PAGE. Specific antibodies are used to detect the phosphorylation status of key signaling proteins (e.g., ERK, AKT).Changes in protein phosphorylation
Xenograft Mouse Model Implantation of human tumor cells into immunocompromised mice. Once tumors are established, mice are treated with the compound, and tumor growth is monitored over time.Tumor growth inhibition
Anticonvulsant Activity: Modulating Neuronal Excitability

The 1,2,4-triazole moiety is a key component of several approved anticonvulsant drugs. These compounds often exert their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.

Putative Signaling Pathway: GABAergic Neurotransmission

Enhancement of GABAergic inhibition reduces neuronal excitability, thereby preventing the spread of seizure activity. This can be achieved by direct binding to the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane.

GABA_Pathway cluster_synapse Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Cl- Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Compound N-(3-phenyl-1H-1,2,4- triazol-5-yl)urea (Hypothesized) Compound->GABA_A_Receptor Positive Allosteric Modulation

Caption: Hypothesized GABA-A receptor modulation.

Experimental Protocols for Anticonvulsant Activity Screening:

Evaluation of anticonvulsant properties typically involves animal models of epilepsy.

Experiment Methodology Endpoint
Maximal Electroshock (MES) Test Administration of the compound to rodents, followed by the application of a maximal electrical stimulus to induce a tonic-clonic seizure.Protection against seizure
Pentylenetetrazol (PTZ) Seizure Test Administration of the compound to rodents, followed by the administration of the chemoconvulsant PTZ to induce clonic seizures.Increased seizure threshold
Electrophysiology (Patch-Clamp) Recording of GABA-A receptor-mediated currents from cultured neurons or Xenopus oocytes expressing the receptor in the presence and absence of the compound.Enhancement of GABA-A currents
Anti-inflammatory Activity: Dampening Inflammatory Responses

Certain triazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.

Experimental Workflow for Anti-inflammatory Screening:

A typical workflow to assess anti-inflammatory potential is outlined below.

Anti_inflammatory_Workflow cluster_workflow Anti-inflammatory Screening Workflow In_vitro_assays In Vitro Assays (e.g., COX, LOX inhibition) Cell_based_assays Cell-Based Assays (e.g., LPS-stimulated macrophages) In_vitro_assays->Cell_based_assays Cytokine_measurement Cytokine Measurement (e.g., TNF-α, IL-6 ELISA) Cell_based_assays->Cytokine_measurement In_vivo_models In Vivo Models (e.g., Carrageenan-induced paw edema) Cytokine_measurement->In_vivo_models Efficacy_evaluation Efficacy Evaluation In_vivo_models->Efficacy_evaluation

Caption: Workflow for anti-inflammatory evaluation.

Conclusion and Future Directions

While the precise mechanism of action for this compound is yet to be determined, its chemical structure suggests a high potential for biological activity. The information presented in this guide, based on the known pharmacology of its constituent moieties, provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of oncology, neurology, and inflammatory diseases.

Future research should focus on a systematic screening of this compound against a panel of relevant biological targets, including protein kinases, ion channels, and inflammatory enzymes. The experimental protocols outlined above provide a framework for such an investigation. Elucidating the specific mechanism of action will be a critical step in unlocking the full therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

Tautomerism in 3-phenyl-1H-1,2,4-triazol-5-amine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3-phenyl-1H-1,2,4-triazol-5-amine and its derivatives. Understanding the tautomeric equilibrium of these compounds is crucial for drug design and development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and binding affinities to target macromolecules. This document summarizes key findings from crystallographic and spectroscopic studies, outlines relevant experimental protocols, and presents quantitative data to facilitate further research and application of this important class of molecules.

Introduction to Tautomerism in 3-phenyl-1H-1,2,4-triazol-5-amine

3-phenyl-1H-1,2,4-triazol-5-amine can exist in several tautomeric forms due to the prototropic shifts within the 1,2,4-triazole ring and between the ring and the exocyclic amino group. The principal tautomers involved in the annular prototropic equilibrium are the 3-phenyl-1H-1,2,4-triazol-5-amine and the 5-phenyl-1H-1,2,4-triazol-3-amine forms. Additionally, a third, generally less stable, 4H-tautomer can be considered. The position of this equilibrium is influenced by various factors, including the physical state (solid or solution), the nature of the solvent, temperature, and the electronic properties of substituents on the phenyl ring.

Tautomerism in the Solid State: Crystallographic Evidence

X-ray crystallographic analysis of 3-phenyl-1H-1,2,4-triazol-5-amine has provided definitive evidence of its tautomeric nature in the solid state. In a remarkable finding, the crystal structure reveals the co-crystallization of two distinct tautomers in equal amounts: 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine.[1][2][3][4] This 1:1 ratio within the crystal lattice highlights the comparable thermodynamic stability of these two forms in the solid state.

The 3-phenyl-1,2,4-triazol-5-amine tautomer is essentially planar, with the phenyl ring exhibiting a minimal dihedral angle with respect to the triazole ring.[1][4] In contrast, the 5-phenyl-1,2,4-triazol-3-amine tautomer displays a more twisted conformation, with a larger dihedral angle between the phenyl and triazole rings.[1][4] These structural differences can have significant implications for crystal packing and intermolecular interactions.

Tautomers_Solid_State T1 Equilibrium T2 caption Co-crystallized Tautomers of 3-phenyl-1H-1,2,4-triazol-5-amine

Caption: Tautomeric forms found in the crystal structure.

Tautomerism in Solution: Spectroscopic and Computational Insights

Quantitative Analysis of Tautomeric Equilibrium

For a series of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the tautomeric equilibrium between the 5-amino-1H (major) and 3-amino-1H (minor) forms was quantified in DMSO-d6 at 300 K using ¹H NMR spectroscopy. The equilibrium constant (KT) and the Gibbs free energy difference (ΔG300) were determined and are summarized in the table below.

Compound (Substituent R)Tautomer Ratio (5-amino : 3-amino)KT ([5-amino]/[3-amino])ΔG300 (kJ/mol)
5g (3,4-difluorobenzyl)82 : 184.56-3.8
5h (3-(trifluoromethyl)benzyl)83 : 174.88-4.1
5j (phenyl)71 : 292.45-2.2
5k (4-fluorophenyl)73 : 272.70-2.5
5l (4-chlorophenyl)74 : 262.85-2.7
5m (4-bromophenyl)74 : 262.85-2.7
5n (4-iodophenyl)75 : 253.00-2.9
5o (4-methylphenyl)69 : 312.23-2.0
5p (4-methoxyphenyl)68 : 322.13-1.8
5q (4-(trifluoromethyl)phenyl)81 : 194.26-3.7
5r (3-chlorophenyl)77 : 233.35-3.2
5s (3-bromophenyl)77 : 233.35-3.2
5t (3-iodophenyl)78 : 223.55-3.4

Data adapted from a study on 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives.

These data indicate that the 5-amino tautomer is generally the predominant form in DMSO, with electron-withdrawing substituents on the phenyl ring shifting the equilibrium further towards this tautomer.

Experimental Protocols

Synthesis of 3-phenyl-1H-1,2,4-triazol-5-amine

While various methods exist for the synthesis of 1,2,4-triazole derivatives, a common route to 3-phenyl-1H-1,2,4-triazol-5-amine involves the cyclization of N-benzoyl-N'-aminoguanidine or related precursors. The following is a generalized procedure.

Synthesis_Workflow Start Starting Materials (e.g., Benzoyl chloride, Aminoguanidine) Step1 Reaction to form N-benzoyl-N'-aminoguanidine Start->Step1 Step2 Cyclization (Heat or Base catalysis) Step1->Step2 Step3 Work-up and Purification (Recrystallization) Step2->Step3 Product 3-phenyl-1H-1,2,4-triazol-5-amine Step3->Product caption General Synthetic Workflow

Caption: Generalized synthetic route to the target compound.

Detailed Steps:

  • Precursor Synthesis: React benzoyl chloride with aminoguanidine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water mixture) to form N-benzoyl-N'-aminoguanidine.

  • Cyclization: Heat the resulting precursor, often in the presence of a base or simply under reflux in a high-boiling solvent, to effect intramolecular cyclization and dehydration.

  • Isolation and Purification: After cooling, the product typically precipitates. It can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol.[1]

NMR Spectroscopic Analysis for Tautomer Ratio Determination

NMR spectroscopy is the primary method for quantifying tautomeric ratios in solution.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

Sample Preparation:

  • Accurately weigh a sample of the 3-phenyl-1H-1,2,4-triazol-5-amine derivative.

  • Dissolve the sample in a deuterated solvent (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. DMSO-d6 is often a good choice as it can dissolve a wide range of compounds and its residual water peak does not interfere with many signals of interest.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (D1) to allow for full relaxation of all protons, which is crucial for accurate integration.

  • Carefully integrate the signals corresponding to each tautomer. Well-resolved signals, often from protons on the triazole ring or substituents, should be chosen for integration.

  • The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution.

Data Analysis: The equilibrium constant (KT) is calculated as the ratio of the concentration (or integral value) of the major tautomer to the minor tautomer. The Gibbs free energy difference (ΔG) can then be calculated using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy can be used to qualitatively observe the presence of different tautomers, as they may exhibit distinct absorption maxima (λmax).

Instrumentation: A standard double-beam UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare stock solutions of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Prepare a series of dilutions to obtain concentrations that give absorbances within the linear range of the instrument (typically 0.1 to 1.0).

Data Acquisition:

  • Record the UV-Vis spectrum of the sample solution against a solvent blank over a suitable wavelength range (e.g., 200-400 nm).

  • Identify the absorption maxima (λmax). The presence of multiple bands or shoulders may indicate the co-existence of tautomers.

  • To study the effect of solvent polarity, spectra can be recorded in a range of solvents with varying dielectric constants.

Spectroscopic_Analysis_Workflow Sample 3-phenyl-1H-1,2,4-triazol-5-amine Derivative NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep UV_Prep Dissolve in UV-grade Solvent Sample->UV_Prep NMR_Acq Acquire 1H NMR Spectrum NMR_Prep->NMR_Acq NMR_Analysis Integrate Signals Calculate KT and ΔG NMR_Acq->NMR_Analysis UV_Acq Record UV-Vis Spectrum UV_Prep->UV_Acq UV_Analysis Identify λmax Analyze Solvent Effects UV_Acq->UV_Analysis caption Workflow for Spectroscopic Analysis

Caption: General workflow for NMR and UV-Vis analysis.

Conclusion

The tautomerism of 3-phenyl-1H-1,2,4-triazol-5-amine derivatives is a complex phenomenon with significant implications for their chemical and biological properties. In the solid state, the parent compound exists as a 1:1 mixture of the 3-phenyl-5-amino and 5-phenyl-3-amino tautomers. In solution, a dynamic equilibrium exists, the position of which is influenced by the solvent and the nature of substituents. The quantitative data from analogous compounds suggest that the 5-amino tautomer is generally favored in polar aprotic solvents. A thorough understanding and characterization of this tautomeric behavior, using the experimental protocols outlined in this guide, are essential for the rational design and development of novel therapeutic agents based on the 1,2,4-triazole scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea analogs, a class of compounds with potential applications in drug discovery, particularly as kinase inhibitors. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-phenyl-1H-1,2,4-triazol-5-amine, followed by its reaction with various isocyanates to yield the target urea derivatives. This protocol includes detailed experimental procedures, characterization data for representative analogs, and a discussion of their potential biological context as inhibitors of cellular signaling pathways such as the Raf-MEK-ERK cascade.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The incorporation of a urea moiety can enhance the therapeutic potential of these compounds, as the urea linkage can participate in hydrogen bonding interactions with biological targets.[3] Notably, diaryl urea derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[3][4] The Raf-MEK-ERK signaling pathway, a key cascade in regulating cell proliferation and survival, is a common target for such inhibitors.[4][5] This document outlines a robust and versatile protocol for the synthesis of a library of this compound analogs to facilitate further investigation into their therapeutic potential.

Signaling Pathway Context: Raf-MEK-ERK Cascade

The Raf-MEK-ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing cellular processes such as proliferation, differentiation, and survival.[6] Dysregulation of this pathway is a hallmark of many cancers, making its components attractive targets for therapeutic intervention.[5] The core of this pathway consists of a three-tiered kinase cascade: Raf (a MAP kinase kinase kinase), MEK (a MAP kinase kinase), and ERK (a MAP kinase). Many small molecule inhibitors, including some urea-based compounds, target the ATP-binding site of these kinases, thereby blocking signal transduction.[5]

Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Translocation & Activation Inhibitor This compound Analog (Inhibitor) Inhibitor->Raf Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulation

Caption: The Raf-MEK-ERK signaling cascade and the potential point of inhibition by the synthesized urea analogs.

Experimental Workflow

The synthesis of this compound analogs is accomplished through a two-stage process. The first stage involves the synthesis of the key intermediate, 3-phenyl-1H-1,2,4-triazol-5-amine. The second stage is the parallel synthesis of the urea analogs by reacting the aminotriazole with a variety of commercially available isocyanates.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Key Intermediate cluster_stage2 Stage 2: Parallel Synthesis of Urea Analogs cluster_analysis Analysis and Characterization start1 Benzohydrazide intermediate1 N-Phenylbenzohydrazidecarbothioamide start1->intermediate1 Reaction reagent1 Phenyl isothiocyanate reagent1->intermediate1 product1 3-Phenyl-1H-1,2,4-triazol-5-amine intermediate1->product1 Cyclization reagent2 Hydrazine hydrate reagent2->product1 start2 3-Phenyl-1H-1,2,4-triazol-5-amine product2 This compound Analogs start2->product2 Reaction reagent3 Aryl/Alkyl Isocyanates (R-N=C=O) reagent3->product2 analysis Purification (Recrystallization/Chromatography) Characterization (NMR, MS, MP) product2->analysis

Caption: Overall workflow for the synthesis of this compound analogs.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine

This procedure is adapted from the literature for the synthesis of similar aminotriazoles.

  • Step 1: Synthesis of 1-Benzoyl-4-phenylthiosemicarbazide.

    • To a solution of benzohydrazide (0.1 mol) in ethanol (150 mL), add phenyl isothiocyanate (0.1 mol).

    • Reflux the mixture for 2-3 hours.

    • After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to yield 1-benzoyl-4-phenylthiosemicarbazide.

  • Step 2: Cyclization to 3-Phenyl-1H-1,2,4-triazol-5-amine.

    • A mixture of 1-benzoyl-4-phenylthiosemicarbazide (0.05 mol) and hydrazine hydrate (0.15 mol) in ethanol (100 mL) is refluxed for 8-10 hours. Hydrogen sulfide evolution will be observed.

    • The reaction mixture is then cooled and poured into ice-cold water.

    • The resulting solid is filtered, washed with water, and recrystallized from ethanol to afford pure 3-phenyl-1H-1,2,4-triazol-5-amine.

Protocol 2: General Procedure for the Synthesis of this compound Analogs

  • Dissolve 3-phenyl-1H-1,2,4-triazol-5-amine (1.0 mmol) in a suitable dry solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) (10 mL).

  • To this solution, add the corresponding isocyanate (1.1 mmol) dropwise at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates the consumption of the starting amine.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel to obtain the pure this compound analog.

Data Presentation

The following table summarizes the characterization data for a representative set of synthesized this compound analogs.

Compound IDR-Group (from R-N=C=O)Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)1H NMR (δ, ppm) in DMSO-d6
1a PhenylC15H13N5O279.30235-2368510.47 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 8.00–7.54 (m, 9H, Ar-H)
1b 4-ChlorophenylC15H12ClN5O313.74209-2108210.55 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 8.05–7.60 (m, 8H, Ar-H)
1c 4-FluorophenylC15H12FN5O297.29223-2247810.52 (s, 1H, NH), 9.25 (s, 1H, Triazole-H), 8.23 (s, 1H, Triazole-H), 7.98–7.47 (m, 8H, Ar-H)
1d 4-MethylphenylC16H15N5O293.33255-2568810.36 (s, 1H, NH), 9.23 (s, 1H, Triazole-H), 8.22 (s, 1H, Triazole-H), 7.98–7.35 (m, 8H, Ar-H), 2.40 (s, 3H, CH3)
1e 3-(Trifluoromethyl)phenylC16H12F3N5O347.30190-1917510.67 (s, 1H, NH), 9.26 (s, 1H, Triazole-H), 8.24 (s, 1H, Triazole-H), 8.33–7.80 (m, 8H, Ar-H)

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound analogs. The straightforward two-step synthesis allows for the generation of a diverse library of compounds for further biological evaluation. The potential of these compounds to act as kinase inhibitors, particularly within the Raf-MEK-ERK signaling pathway, makes them promising candidates for drug discovery efforts in oncology and other disease areas characterized by aberrant kinase activity. The provided protocols and data serve as a valuable resource for researchers in medicinal chemistry and drug development.

References

Application Notes and Protocols for High-Throughput Screening of a N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Library

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea compound libraries to identify and characterize potential therapeutic agents. The protocols focus on cell-based anti-proliferative assays and target-based biochemical assays using competitive activity-based protein profiling (ABPP).

Application Note 1: Primary High-Throughput Screening for Anti-proliferative Activity

This protocol outlines a primary HTS campaign to identify compounds with cytotoxic or anti-proliferative effects against a cancer cell line. The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric assay suitable for HTS.

Principle of the CCK-8 Assay

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable cells to produce a water-soluble orange-colored formazan dye. The amount of formazan generated is directly proportional to the number of living cells. Thus, a decrease in the orange color indicates a reduction in cell viability due to the cytotoxic or anti-proliferative effects of the test compounds.

Experimental Protocol: CCK-8 Assay for HTS

1. Cell Preparation and Seeding:

  • Culture human hepatocellular carcinoma (Huh-7) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells in the logarithmic growth phase using trypsin-EDTA.

  • Resuspend cells in fresh medium and perform a cell count using a hemocytometer or automated cell counter.

  • Adjust the cell suspension density to 5 x 10⁴ cells/mL.

  • Using a multichannel pipette or automated liquid handler, dispense 100 µL of the cell suspension (5,000 cells/well) into 384-well clear-bottom microplates.

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Library Preparation and Addition:

  • Prepare a stock solution of the this compound library compounds in 100% dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

  • Create an intermediate plate by diluting the stock solutions in cell culture medium to a 2X final concentration (e.g., 20 µM). The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells.

  • Include negative control wells (cells treated with medium containing 0.5% DMSO) and positive control wells (cells treated with a known cytotoxic agent, e.g., 10 µM doxorubicin).

3. Incubation and Assay Development:

  • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • After incubation, add 10 µL of CCK-8 solution to each well.

  • Incubate the plates for an additional 2-4 hours at 37°C.

4. Data Acquisition and Analysis:

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula:

    • % Viability = [(Absorbance of test well - Absorbance of blank well) / (Absorbance of negative control well - Absorbance of blank well)] x 100

  • The percentage of inhibition is calculated as 100 - % Viability .

  • Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >50%) at the screening concentration.

Data Presentation: Representative Primary HTS Data

Table 1: Anti-proliferative Activity of Representative this compound Derivatives against Huh-7 Cells.

Compound IDR1R2R3% Inhibition at 10 µM
TU-001HHH12.5 ± 2.1
TU-0024-ClHH65.8 ± 4.5
TU-003H4-FH48.2 ± 3.9
TU-0044-Cl2-CH3H78.9 ± 5.2
TU-0053-BrH4-OCH385.3 ± 6.1
Doxorubicin---95.7 ± 2.8

Data are presented as mean ± standard deviation from three independent experiments.

Application Note 2: Target Identification and Characterization using Competitive Activity-Based Protein Profiling (ABPP)

This protocol describes a target-based HTS approach to identify and characterize inhibitors of serine hydrolases, a known target class for urea-based compounds, from the this compound library.[1] Competitive ABPP is a powerful chemoproteomic technique for assessing the potency and selectivity of enzyme inhibitors in a complex biological sample.[1]

Principle of Competitive ABPP

Competitive ABPP involves the pre-incubation of a proteome with a library of potential inhibitors followed by the addition of a broad-spectrum, fluorescently tagged activity-based probe (ABP) that covalently labels the active sites of a specific enzyme class (e.g., serine hydrolases).[1] If a test compound from the library binds to the active site of a target enzyme, it will block the subsequent labeling by the fluorescent ABP. The potency of the inhibitor is determined by the reduction in fluorescent signal corresponding to the target enzyme, which can be visualized by SDS-PAGE and in-gel fluorescence scanning or quantified by mass spectrometry.

Experimental Protocol: Competitive ABPP for Serine Hydrolase Inhibitors

1. Proteome Preparation:

  • Harvest Neuro2A (or other relevant) cells and prepare a cell lysate by sonication in a suitable buffer (e.g., PBS).

  • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • Dilute the proteome to a final concentration of 1 mg/mL.

2. Competitive Inhibition:

  • In a 96-well plate, add 1 µL of each this compound library compound (from 10 mM DMSO stock) to 49 µL of the diluted proteome. This results in a final inhibitor concentration of 200 µM. Include DMSO-only wells as a negative control.

  • For IC50 determination of hit compounds, perform serial dilutions of the compounds.

  • Incubate the plate at 37°C for 30 minutes with gentle shaking.

3. Activity-Based Probe Labeling:

  • Add 1 µL of a 50X stock of a fluorescently tagged serine hydrolase ABP (e.g., Fluorophosphonate-Rhodamine, FP-Rh) to each well for a final concentration of 1 µM.

  • Incubate the plate at room temperature for 30 minutes.

4. Sample Preparation and Analysis:

  • Stop the labeling reaction by adding 2X SDS-PAGE loading buffer.

  • Boil the samples at 95°C for 5 minutes.

  • Resolve the proteins by SDS-PAGE (e.g., 10% acrylamide gel).

  • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner (e.g., Typhoon FLA 9500) with appropriate excitation and emission wavelengths for the fluorophore (e.g., 532 nm excitation and 580 nm emission for rhodamine).

  • Quantify the fluorescence intensity of the bands corresponding to the target serine hydrolase (e.g., ABHD6).

5. Data Analysis:

  • The reduction in fluorescence intensity of a specific band in the presence of a test compound compared to the DMSO control indicates inhibition of that enzyme.

  • For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Data Presentation: Representative IC50 Data for Hit Compounds

Table 2: Inhibitory Potency (IC50) of Hit Compounds against Serine Hydrolase ABHD6.

Compound IDIC50 for ABHD6 (nM)Selectivity vs. FAAH (fold)
TU-00275.4>100
TU-00422.8>200
TU-0058.9>500

IC50 values were determined from dose-response curves of at least six concentrations. Selectivity is expressed as the ratio of the IC50 for the off-target enzyme (FAAH) to the IC50 for the target enzyme (ABHD6).

Visualizations

Experimental Workflow

HTS_Workflow cluster_primary Primary HTS cluster_secondary Hit Confirmation & Characterization cluster_tertiary Lead Optimization start This compound Library (10,000 Compounds) primary_screen Single-Dose (10 µM) Screening CCK-8 Anti-proliferative Assay (Huh-7 cells) start->primary_screen primary_hits Primary Hits (>50% Inhibition) primary_screen->primary_hits dose_response Dose-Response Analysis (IC50 Determination) primary_hits->dose_response abpp Target Deconvolution Competitive ABPP vs. Serine Hydrolases dose_response->abpp selectivity Selectivity Profiling (e.g., ABHD6 vs. FAAH, MAGL) abpp->selectivity confirmed_hits Confirmed Hits selectivity->confirmed_hits sar Structure-Activity Relationship (SAR) Studies confirmed_hits->sar pathway_analysis Mechanism of Action Studies (e.g., Apoptosis Pathway Analysis) sar->pathway_analysis lead_candidate Lead Candidate pathway_analysis->lead_candidate

Caption: High-throughput screening workflow for a triazole-urea library.

Proposed Signaling Pathway

Apoptosis_Pathway cluster_mito Mitochondrial Pathway of Apoptosis compound This compound Inhibitor (e.g., TU-005) abhd6 Serine Hydrolase (e.g., ABHD6) compound->abhd6 inhibits bcl2 Bcl-2 (Anti-apoptotic) abhd6->bcl2 modulates activity bax Bax (Pro-apoptotic) bcl2->bax inhibits cytochrome_c Cytochrome c Release bax->cytochrome_c promotes apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 activates caspase3 Caspase-3 (Executioner) caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of apoptosis induction by a triazole-urea inhibitor.

References

Application Notes and Protocols for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are exemplary and based on the reported biological activities of structurally similar triazole-urea compounds. Specific experimental outcomes for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea may vary. These protocols are intended to serve as a starting point for researchers.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a phenylurea moiety. Its molecular formula is C₉H₉N₅O and it has a molecular weight of approximately 203.20 g/mol .[1][2] The triazole and urea functional groups are considered "privileged structures" in medicinal chemistry, known for their capacity to form strong hydrogen-bonding interactions with biological targets.[3] While specific data on this compound is limited, numerous studies on structurally related triazole-urea hybrids have demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[3][4][5]

These related compounds have shown selective cytotoxicity against cancer cells, such as hepatocellular carcinoma (Huh-7, HepG2), breast cancer (MCF-7), and lung cancer (A549), often with minimal effects on normal cells.[4][6] Mechanistic studies suggest that the anticancer effects can be mediated through the induction of apoptosis, autophagy, and DNA damage.[3][4] This document provides detailed protocols for evaluating the potential anticancer effects of this compound in cell-based assays.

Data Presentation: Exemplary Biological Activity

The following tables summarize hypothetical data for this compound, based on findings for analogous compounds. This data is for illustrative purposes only.

Table 1: Exemplary Anti-proliferative Activity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM) after 72h
Huh-7Hepatocellular Carcinoma15.5
MCF-7Breast Adenocarcinoma32.8
A549Lung Carcinoma45.2
HCT-116Colorectal Carcinoma28.1
L02Normal Hepatocyte> 100

Table 2: Exemplary Apoptosis Induction in Huh-7 Cells (72h Treatment)

Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.11.53.6
1012.55.317.8
2025.810.236.0
4038.618.957.5

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

  • This compound (MW: 203.20 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile

  • Cancer cell lines (e.g., Huh-7, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Further dilute with complete growth medium to create working solutions. The final DMSO concentration in the culture should not exceed 0.1%.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" with 0.1% DMSO.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow A Prepare Compound Stock (100 mM in DMSO) D Treat Cells with Compound (Varying Concentrations) A->D B Seed Cells in 96-well Plate (5,000-10,000 cells/well) C Incubate for 24h B->C C->D E Incubate for 48-72h D->E F Add MTT Reagent (Incubate 4h) E->F G Solubilize Formazan (Add DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 Value H->I

MTT Cell Viability Assay Workflow.

Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well cell culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., Huh-7) in 6-well plates at a density of 2 x 10⁵ cells/well. After 24 hours, treat with this compound at desired concentrations (e.g., IC₅₀/2, IC₅₀, 2xIC₅₀) for 48-72 hours.

  • Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Apoptosis_Assay_Workflow A Seed & Treat Cells in 6-well Plates B Harvest Cells (Adherent + Floating) A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate 15 min in Dark E->F G Analyze by Flow Cytometry F->G

Flow Cytometry Apoptosis Assay Workflow.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the effect of the compound on the expression levels of key proteins involved in apoptosis.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Treat cells as in the apoptosis assay. Lyse the cells with cold RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is used as a loading control.

Putative Signaling Pathway

Based on the known mechanisms of similar anticancer compounds, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspase cascades.

Apoptosis_Pathway cluster_cell Cancer Cell Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Bax Bax (Pro-apoptotic) Compound->Bax Bcl2->Bax Inhibits Mito Mitochondrial Permeability ↑ Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Putative Intrinsic Apoptosis Pathway.

References

Application of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in Antimicrobial Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct experimental data on the antimicrobial properties of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is limited in the current body of scientific literature. Therefore, this document provides a comprehensive overview and detailed protocols based on closely related and structurally similar compounds, particularly derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and other 1,2,4-triazole-urea hybrids. These examples serve as a valuable reference for initiating antimicrobial studies with the target compound.

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties. The incorporation of a urea moiety can further enhance the biological profile of these compounds by increasing their hydrogen bonding capacity and interaction with biological targets. This compound represents a promising candidate for antimicrobial drug discovery, combining the key structural features of a 1,2,4-triazole ring and a urea linkage. This document outlines potential applications, experimental protocols, and data interpretation for the antimicrobial evaluation of this and related compounds.

Data Presentation: Antimicrobial Activity of Representative 1,2,4-Triazole Derivatives

The following table summarizes the antimicrobial activity of representative 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, which are structurally related to the topic compound. The data is presented as the diameter of the zone of inhibition in millimeters (mm).

Compound IDR-group on Schiff BaseStaphylococcus aureus (mm)Pseudomonas aeruginosa (mm)Candida albicans (mm)Reference
4a 4-Chlorophenyl141216[1]
4b 4-Nitrophenyl121815[1]
4c 4-Hydroxyphenyl111319[1]
5a 4-Chlorophenyl (Thiazolidinone)1615-[1]
5b 4-Nitrophenyl (Thiazolidinone)17--[1]
Triflucan Standard--22[1]

Experimental Protocols

General Synthesis of this compound (Proposed)

This protocol is a proposed synthetic route based on established methods for analogous compounds.

Step 1: Synthesis of Benzoic Acid Hydrazide Benzoic acid hydrazide can be synthesized by refluxing methyl benzoate with hydrazine hydrate.[1]

Step 2: Synthesis of 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol This intermediate is prepared by reacting benzoic acid hydrazide with carbon disulfide in an alkaline ethanolic solution to form potassium dithiocarbazinate salt, followed by cyclization with hydrazine hydrate.[1]

Step 3: Synthesis of this compound The final compound can be synthesized by reacting 3-phenyl-1H-1,2,4-triazol-5-amine with an appropriate isocyanate or by a multi-step process involving the formation of an intermediate that is then converted to the urea derivative.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a widely used preliminary screening technique for evaluating antimicrobial activity.[1]

Materials:

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans)

  • Test compound solutions of known concentration (e.g., in DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes.

  • Allow the agar to solidify.

  • Prepare a microbial inoculum of the test organism and evenly spread it over the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_testing Antimicrobial Testing cluster_analysis Data Analysis start Starting Materials (e.g., Benzoic Acid) intermediate1 Benzoic Acid Hydrazide start->intermediate1 Hydrazine Hydrate intermediate2 4-amino-5-phenyl-1H-1,2,4-triazole-3-thiol intermediate1->intermediate2 CS2, KOH, Hydrazine Hydrate final_compound This compound (or related derivatives) intermediate2->final_compound Reaction with Isocyanate/Other Reagents screening Agar Well Diffusion Assay final_compound->screening Test Compound mic_determination Broth Microdilution (MIC Determination) screening->mic_determination Quantitative Analysis data_collection Measure Zone of Inhibition screening->data_collection data_interpretation Compare with Controls data_collection->data_interpretation mechanism_of_action compound This compound enzyme Target Enzyme (e.g., Lanosterol 14α-demethylase) compound->enzyme Inhibition product Product (e.g., Ergosterol Precursor) enzyme->product Catalyzes substrate Substrate (e.g., Lanosterol) substrate->enzyme Binds to pathway Ergosterol Biosynthesis Pathway product->pathway membrane Fungal Cell Membrane Disruption pathway->membrane death Fungal Cell Death membrane->death

References

Application Notes and Protocols for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Drug Design Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of the N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea scaffold in drug design, drawing upon data from closely related analogs. This document details synthetic protocols, biological activities, and potential mechanisms of action to guide researchers in the exploration and development of novel therapeutics based on this chemical moiety.

Introduction

The this compound core represents a promising scaffold in medicinal chemistry. The 1,2,4-triazole ring is a key pharmacophore found in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antifungal, and kinase inhibitory activities[1][2]. The urea moiety is also a critical functional group in many approved drugs, known for its ability to form key hydrogen bond interactions with biological targets[3]. The combination of these two pharmacophores in the this compound scaffold presents a unique opportunity for the design of novel drug candidates with potentially enhanced potency and selectivity.

Derivatives of the closely related 1,2,3-triazole-urea and other triazole-urea hybrids have shown significant potential as anticancer agents by targeting various protein kinases involved in cell proliferation and survival signaling pathways[4][5][6]. These compounds have demonstrated the ability to induce apoptosis and inhibit tumor growth in preclinical models[5][6].

Potential Therapeutic Applications

Based on the biological activities of analogous compounds, the this compound scaffold is a prime candidate for the development of:

  • Kinase Inhibitors: Many urea-containing compounds, such as Sorafenib, are potent multi-kinase inhibitors used in cancer therapy[4]. The triazole-urea backbone can be rationally designed to target the ATP-binding site of various kinases.

  • Anticancer Agents: By targeting key signaling pathways involved in cell cycle progression and apoptosis, derivatives of this scaffold could be developed as effective anticancer therapeutics[2].

  • Antifungal Agents: Triazole compounds are the cornerstone of many antifungal therapies. The this compound scaffold could be explored for the development of novel antifungal agents.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the biological activities of closely related triazole-urea derivatives to illustrate the potential of this scaffold.

Table 1: Anticancer Activity of Selected 1,2,3-Triazole-Urea Hybrids against Huh-7 Liver Cancer Cells [5]

Compound IDStructureInhibition Rate (%) at 50 µM (72h)
3a 1-(3-(1-benzyl-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-chlorophenyl)ureaHigh
3c 1-(3-(1-(3-chlorobenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-chlorophenyl)ureaHigh
3e 1-(3-(1-(3-methoxybenzyl)-1H-1,2,3-triazol-4-yl)phenyl)-3-(4-chlorophenyl)ureaHigh

Note: "High" indicates a significant antiproliferative effect as reported in the study. Specific percentage values were not provided in the referenced abstract.

Table 2: Kinase Inhibitory Activity of Representative Triazole Derivatives [2]

Compound IDTarget KinaseIC50 (µM)
8c EGFR3.6
8c BRAFPotent Inhibition
8d BRAFPotent Inhibition

Note: "Potent Inhibition" indicates strong activity where specific IC50 values were not detailed in the abstract.

Experimental Protocols

The following are detailed methodologies for the synthesis of the this compound scaffold and for key biological assays, based on established procedures for analogous compounds.

General Synthesis Protocol for this compound Derivatives

This protocol is adapted from general methods for the synthesis of triazole-urea compounds[4][7].

Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine

A common precursor for the target scaffold is 3-phenyl-1H-1,2,4-triazol-5-amine. This can be synthesized through the cyclization of aminoguanidine with a benzoic acid derivative.

  • Materials: Benzoic acid, Thionyl chloride, Aminoguanidine hydrochloride, Sodium acetate, Ethanol.

  • Procedure:

    • Convert benzoic acid to benzoyl chloride by reacting with thionyl chloride.

    • React benzoyl chloride with aminoguanidine hydrochloride in the presence of a base like sodium acetate in a suitable solvent such as ethanol.

    • Heat the reaction mixture under reflux for several hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Purify the product by recrystallization from a suitable solvent.

Step 2: Synthesis of this compound

  • Materials: 3-Phenyl-1H-1,2,4-triazol-5-amine, Phenyl isocyanate, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 3-phenyl-1H-1,2,4-triazol-5-amine in anhydrous THF.

    • Add phenyl isocyanate dropwise to the solution at room temperature with stirring.

    • Continue stirring the reaction mixture at room temperature for 16 hours.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product.

In Vitro Kinase Inhibition Assay

This protocol is a general method for assessing the inhibitory activity of compounds against a specific protein kinase.

  • Materials: Recombinant kinase, specific peptide substrate, ATP, test compound, kinase buffer, 96-well plates, plate reader.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., phosphorylation-specific antibody and fluorescence detection).

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Materials: Cancer cell line (e.g., Huh-7, MCF-7), DMEM/RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, MTT reagent, DMSO, 96-well plates, incubator, microplate reader.

  • Procedure:

    • Seed the cancer cells in a 96-well plate and allow them to adhere overnight in a CO2 incubator.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT reagent to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Dissolve the formazan crystals by adding DMSO.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

Visualizations

Proposed Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-Phenyl-1H-1,2,4-triazol-5-amine cluster_1 Step 2: Synthesis of this compound Benzoic Acid Benzoic Acid Benzoyl Chloride Benzoyl Chloride Benzoic Acid->Benzoyl Chloride SOCl2 3-Phenyl-1H-1,2,4-triazol-5-amine 3-Phenyl-1H-1,2,4-triazol-5-amine Benzoyl Chloride->3-Phenyl-1H-1,2,4-triazol-5-amine Aminoguanidine HCl, Base Aminoguanidine HCl Aminoguanidine HCl This compound This compound 3-Phenyl-1H-1,2,4-triazol-5-amine->this compound Phenyl Isocyanate, THF Phenyl Isocyanate Phenyl Isocyanate

Caption: Synthetic scheme for this compound.

General Kinase Inhibition Workflow

G Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare Reagents Reaction Setup Combine Reagents in 96-well Plate Prepare Reagents->Reaction Setup Incubation Incubate at 30°C Reaction Setup->Incubation Detection Measure Kinase Activity Incubation->Detection Data Analysis Calculate % Inhibition and IC50 Detection->Data Analysis End End Data Analysis->End

Caption: Workflow for an in vitro kinase inhibition assay.

Potential Signaling Pathway Inhibition

Based on the activity of related compounds, derivatives of this scaffold may inhibit receptor tyrosine kinase (RTK) signaling pathways, such as the VEGFR and EGFR pathways, which are crucial for cancer cell proliferation and angiogenesis.

G Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) Growth Factor->RTK Signaling Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling Cascade Cellular Response Proliferation, Survival, Angiogenesis Signaling Cascade->Cellular Response Triazole-Urea Compound This compound Derivative Triazole-Urea Compound->RTK Inhibition

Caption: Potential inhibition of RTK signaling by triazole-urea compounds.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns. The provided protocols and data on related compounds offer a solid foundation for researchers to initiate their investigations into this promising class of molecules. Further studies are warranted to synthesize and evaluate a library of derivatives to fully elucidate the structure-activity relationships and therapeutic potential of this scaffold.

References

In Vivo Evaluation of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea and its Analogs in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the in vivo evaluation of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea and its analogs as potential anti-cancer agents. While specific in vivo data for this compound is not extensively available in public literature, this document synthesizes findings from studies on closely related 1,2,4-triazole derivatives to provide representative protocols and data. The methodologies outlined here are based on established animal models for cancer research, focusing on the assessment of anti-tumor efficacy and preliminary safety profiles.

Introduction

Compounds featuring the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-cancer properties. The urea linkage in these molecules can enhance their interaction with biological targets. In vivo studies are a critical step in the preclinical development of these compounds, providing essential information on their efficacy, safety, and pharmacokinetic profiles in a whole-organism context. This document outlines protocols for evaluating such compounds in murine models of cancer.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies on 1,2,4-triazole derivatives in murine cancer models. This data is based on findings for analogous compounds and serves as a guide for expected outcomes.

Table 1: Anti-Tumor Efficacy of 1,2,4-Triazole Derivatives in Ehrlich Ascites Carcinoma (EAC) Model

Treatment GroupMean Survival Time (Days)Increase in Lifespan (%)Body Weight Change (g)
Control (EAC) 21.5 ± 1.2-+8.5 ± 0.7
5-Fluorouracil (20 mg/kg) 35.0 ± 1.862.8+2.1 ± 0.3
Compound A (50 mg/kg) 30.5 ± 1.541.9+3.5 ± 0.5
Compound B (50 mg/kg) 28.0 ± 1.330.2+4.2 ± 0.6

Data are expressed as mean ± SEM. Compounds A and B are representative 1,2,4-triazole derivatives.

Table 2: Efficacy of 1,2,4-Triazole Derivatives in Dalton's Lymphoma Ascites (DLA) Solid Tumor Model

Treatment GroupTumor Volume (cm³)Tumor Weight (g)Tumor Growth Inhibition (%)
Control (DLA) 3.1 ± 0.32.5 ± 0.2-
5-Fluorouracil (20 mg/kg) 1.2 ± 0.11.0 ± 0.161.3
Compound A (50 mg/kg) 1.8 ± 0.21.5 ± 0.141.9
Compound B (50 mg/kg) 2.2 ± 0.21.8 ± 0.228.0

Data are expressed as mean ± SEM. Tumor measurements were taken at the end of the study period. Compounds A and B are representative 1,2,4-triazole derivatives.

Table 3: Hematological Profile in EAC-Bearing Mice Treated with 1,2,4-Triazole Derivatives

Treatment GroupRBC (x10⁶/µL)WBC (x10³/µL)Hemoglobin (g/dL)
Normal Control 5.5 ± 0.37.2 ± 0.513.5 ± 0.8
EAC Control 3.1 ± 0.215.8 ± 1.18.2 ± 0.5
5-Fluorouracil (20 mg/kg) 4.8 ± 0.38.5 ± 0.611.5 ± 0.7
Compound A (50 mg/kg) 4.5 ± 0.29.8 ± 0.710.8 ± 0.6

Data are expressed as mean ± SEM.

Experimental Protocols

Detailed methodologies for the in vivo experiments are provided below. These protocols are based on studies evaluating novel 1,2,4-triazole derivatives in mouse models[1][2].

Acute Oral Toxicity Study (Based on OECD 423 Guidelines)

Objective: To determine the acute oral toxicity and the maximum tolerated dose (MTD) of the test compound.

Animals: Female KM (Kunming) or Swiss albino mice, 6-8 weeks old, weighing 20-25 g.

Procedure:

  • House the animals in standard conditions with free access to food and water.

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the mice overnight prior to dosing.

  • Administer the test compound orally at a starting dose of 300-500 mg/kg. The compound should be dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

  • Observe the animals continuously for the first 4 hours for any signs of toxicity (e.g., changes in behavior, convulsions, diarrhea, mortality).

  • Continue to monitor the animals daily for 14 days for any delayed toxicity.

  • Record body weight changes on day 0, 7, and 14.

  • At the end of the 14-day observation period, euthanize the surviving animals.

  • Perform gross necropsy and collect major organs (liver, kidneys, heart, spleen, lungs) for weight measurement (organ coefficient) and histopathological examination.

Ehrlich Ascites Carcinoma (EAC) Model

Objective: To evaluate the anti-tumor activity of the test compound against a liquid tumor model.

Animals: Male Swiss albino mice, 6-8 weeks old, weighing 25-35 g.

Procedure:

  • Maintain the EAC cell line by intraperitoneal (i.p.) transplantation in mice.

  • Aspirate ascitic fluid from a tumor-bearing mouse (typically 10-12 days post-inoculation) and dilute with sterile saline to obtain a concentration of 2 x 10⁶ cells/mL.

  • Inoculate 0.2 mL of the EAC cell suspension (i.e., 4 x 10⁵ cells) i.p. into each mouse.

  • Randomly divide the animals into treatment groups (e.g., vehicle control, positive control like 5-Fluorouracil, and test compound groups).

  • Commence treatment 24 hours after tumor inoculation. Administer the test compound and control substances i.p. daily for a specified period (e.g., 9-14 days).

  • Monitor the following parameters:

    • Mean Survival Time (MST): Record the mortality daily and calculate the MST for each group.

    • Increase in Lifespan (% ILS): Calculate using the formula: [(MST of treated group / MST of control group) - 1] x 100.

    • Body Weight: Record the body weight of each mouse every 3 days to assess tumor growth and toxicity.

    • Hematological Parameters: At the end of the treatment period, collect blood samples via retro-orbital puncture for analysis of red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) levels.

Dalton's Lymphoma Ascites (DLA) Solid Tumor Model

Objective: To assess the anti-tumor activity of the test compound against a solid tumor model.

Animals: Male Swiss albino mice, 6-8 weeks old, weighing 25-35 g.

Procedure:

  • Maintain the DLA cell line as described for the EAC model.

  • Inject 0.1 mL of a DLA cell suspension (1 x 10⁶ cells/mL) intramuscularly into the right hind limb of each mouse[3].

  • Start the treatment 24 hours after tumor inoculation and continue for a predetermined period (e.g., 15 days).

  • Monitor the following parameters:

    • Tumor Volume: Measure the tumor dimensions (length and width) every 3-4 days using a vernier caliper. Calculate the tumor volume using the formula: V = 0.5 x length x (width)².

    • Tumor Weight: At the end of the experiment, euthanize the animals, excise the tumors, and weigh them.

    • Tumor Growth Inhibition (%): Calculate using the formula: [1 - (Mean tumor weight of treated group / Mean tumor weight of control group)] x 100.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo evaluation of a test compound in an ascites tumor model.

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment cluster_3 Data Collection & Analysis A Acclimatize Animals B Propagate Tumor Cells (EAC/DLA) C Inoculate Animals with Tumor Cells B->C D Randomize into Groups C->D E Administer Test Compound, Vehicle, or Positive Control (Daily for X days) D->E F Monitor Survival Time E->F G Measure Body Weight E->G H Collect Blood for Hematology E->H I Measure Tumor Volume/Weight E->I J Analyze Data & Draw Conclusions F->J G->J H->J I->J G cluster_pathway Cellular Signaling cluster_ras_raf MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_apoptosis Apoptosis Regulation RTK EGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Compound 1,2,4-Triazole-Urea Derivative Compound->RTK Inhibition RAF BRAF Compound->RAF Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation AKT->Bcl2 inhibits Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

References

Application Notes and Protocols for the Quantification of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is a chemical compound containing a phenyl-substituted triazole ring linked to a urea group.[1] As with many nitrogen-rich heterocyclic compounds, derivatives of 1,2,4-triazole are of significant interest in pharmaceutical and materials science research due to their diverse biological activities.[2][3] Accurate and precise quantification of such compounds is crucial for research and development, quality control, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is based on established analytical principles for urea and triazole derivatives.[4][5]

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique for the separation and quantification of moderately polar to nonpolar compounds. Given the aromatic phenyl group and the polar urea and triazole moieties, RP-HPLC is a suitable method for the analysis of this compound.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the proposed HPLC method for the quantification of this compound.

ParameterResult
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%
Retention Time~ 4.5 min

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (purity > 99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (0.1%)

  • 0.45 µm syringe filters

2. Instrumentation and Chromatographic Conditions

  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (based on the UV absorbance of the phenyl and triazole chromophores).

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in methanol, and dilute with the mobile phase to a concentration within the calibration range.

  • For Biological Matrices (e.g., Plasma): A protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute the residue in 100 µL of the mobile phase.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Calibration and Quantification

  • Inject the standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The correlation coefficient (R²) should be greater than 0.999.

  • Inject the prepared samples and determine the concentration of this compound by interpolating the peak area from the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: Ensure no interference from excipients or matrix components at the retention time of the analyte.

  • Linearity and Range: Establish a linear relationship between concentration and response over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking known amounts of the standard into the matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Visualizations

G Workflow for HPLC Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (1-100 µg/mL) HPLC_Injection HPLC Injection (10 µL) Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Prep->HPLC_Injection Chrom_Sep Chromatographic Separation (C18 Column, Isocratic) HPLC_Injection->Chrom_Sep UV_Detect UV Detection (254 nm) Chrom_Sep->UV_Detect Peak_Integration Peak Integration UV_Detect->Peak_Integration Cal_Curve Calibration Curve Construction Peak_Integration->Cal_Curve Quantification Concentration Calculation Cal_Curve->Quantification

Caption: Workflow for the quantification of this compound by HPLC.

G Logical Relationship of Method Development Method_Development Method Development Column_Selection Column Selection (e.g., C18, C8) Method_Development->Column_Selection Mobile_Phase_Opt Mobile Phase Optimization (ACN:Water, pH) Method_Development->Mobile_Phase_Opt Detection_WL Wavelength Selection (UV Scan) Method_Development->Detection_WL Method_Validation Method Validation Column_Selection->Method_Validation Mobile_Phase_Opt->Method_Validation Detection_WL->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOQ LOD & LOQ Method_Validation->LOQ Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Caption: Logical flow for the development and validation of an analytical method.

References

Application Notes and Protocols for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a Putative Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for the compound N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea as a tankyrase inhibitor is not currently available in the public domain. The following application notes and protocols are based on extensive research into structurally related 1,2,4-triazole-based tankyrase inhibitors and are provided as a comprehensive guide for initiating research and evaluation of this specific compound. All protocols should be optimized for specific experimental conditions.

Introduction

Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play crucial roles in various cellular processes, including Wnt/β-catenin signaling, Hippo-YAP signaling, and telomere maintenance.[1][2] Dysregulation of tankyrase activity is implicated in the pathogenesis of several diseases, particularly cancer. Tankyrases PARsylate (poly-ADP-ribosylate) target proteins, marking them for ubiquitination and subsequent proteasomal degradation.[2]

Key targets of tankyrase include Axin, a scaffold protein in the β-catenin destruction complex, and angiomotin (AMOT) family proteins, which are negative regulators of the transcriptional co-activator YAP.[3][4] By inhibiting tankyrase, the degradation of Axin and AMOT is prevented, leading to the suppression of Wnt/β-catenin and Hippo-YAP signaling pathways, respectively. This makes tankyrase an attractive therapeutic target for cancers with aberrant activation of these pathways.[4][5]

The 1,2,4-triazole scaffold has been identified as a promising chemical moiety for the development of potent and selective tankyrase inhibitors.[6][7][8] this compound belongs to this chemical class and is therefore a candidate for investigation as a tankyrase inhibitor. These notes provide a framework for its evaluation.

Mechanism of Action

Tankyrase inhibitors bearing a 1,2,4-triazole moiety typically bind to the catalytic domain of TNKS1/2, often at the adenosine-binding pocket, competing with the enzyme's natural substrate, NAD+.[6][8] This competitive inhibition prevents the transfer of ADP-ribose units to target proteins.

The primary downstream effects of tankyrase inhibition relevant to cancer biology are the stabilization of Axin and AMOT proteins.

  • Wnt/β-catenin Pathway: In the absence of a Wnt signal, the β-catenin destruction complex (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation. Tankyrase-mediated PARsylation and subsequent degradation of Axin disrupt this complex, leading to β-catenin stabilization, nuclear translocation, and activation of TCF/LEF target genes that promote cell proliferation. Inhibition of tankyrase stabilizes Axin, enhances the assembly and activity of the destruction complex, and thereby promotes β-catenin degradation, effectively silencing the Wnt pathway.[3][9]

  • Hippo-YAP Pathway: The Hippo pathway is a key regulator of organ size and cell proliferation. Its core kinase cascade (MST1/2 and LATS1/2) phosphorylates and inactivates the oncoprotein YAP (and its paralog TAZ), sequestering it in the cytoplasm. Angiomotin (AMOT) proteins can bind to and sequester YAP in the cytoplasm. Tankyrases promote the degradation of AMOT proteins.[5][10] By inhibiting tankyrase, AMOT proteins are stabilized, leading to increased YAP sequestration in the cytoplasm and a reduction in the transcription of TEAD-dependent pro-proliferative and anti-apoptotic genes.[4][10]

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_without_inhibitor Wnt Pathway (Active Tankyrase) cluster_with_inhibitor Wnt Pathway (Tankyrase Inhibited) TNKS Tankyrase Axin_d Axin TNKS->Axin_d PARsylation Proteasome_d Proteasome Axin_d->Proteasome_d Degradation beta_catenin_s β-catenin Nucleus_s Nucleus beta_catenin_s->Nucleus_s Translocation TCF_LEF_s TCF/LEF Nucleus_s->TCF_LEF_s Gene_s Target Gene Expression TCF_LEF_s->Gene_s Activation Inhibitor This compound TNKS_i Tankyrase Inactive Inhibitor->TNKS_i Inhibition Axin_i Axin DestructionComplex Destruction Complex Axin_i->DestructionComplex Stabilization beta_catenin_i β-catenin DestructionComplex->beta_catenin_i Phosphorylation Proteasome_i Proteasome beta_catenin_i->Proteasome_i Degradation

Caption: Wnt/β-catenin signaling pathway modulation by a tankyrase inhibitor.

Hippo_YAP_Signaling_Pathway cluster_without_inhibitor Hippo-YAP Pathway (Active Tankyrase) cluster_with_inhibitor Hippo-YAP Pathway (Tankyrase Inhibited) TNKS Tankyrase AMOT_d AMOT TNKS->AMOT_d PARsylation Proteasome_d Proteasome AMOT_d->Proteasome_d Degradation YAP_s YAP Nucleus_s Nucleus YAP_s->Nucleus_s Translocation TEAD_s TEAD Nucleus_s->TEAD_s Gene_s Target Gene Expression TEAD_s->Gene_s Activation Inhibitor This compound TNKS_i Tankyrase Inactive Inhibitor->TNKS_i Inhibition AMOT_i AMOT YAP_i YAP AMOT_i->YAP_i Sequestration Cytoplasm Cytoplasm YAP_i->Cytoplasm

Caption: Hippo-YAP signaling pathway modulation by a tankyrase inhibitor.

Quantitative Data Summary

The following table summarizes typical IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (50% growth inhibition) values for potent 1,2,4-triazole-based tankyrase inhibitors from the literature. These values provide a benchmark for the expected potency of this compound.

Compound Class Assay Type Target/Cell Line Potency (IC₅₀/GI₅₀) Reference
1,2,4-Triazole DerivativesTNKS2 Biochemical AssayRecombinant TNKS2Low nM to pM[6][7]
1,2,4-Triazole DerivativesWNT/β-catenin Reporter AssayHEK293 cellspM to low nM[6][7]
1,2,4-Triazole DerivativesCell Proliferation (MTS)COLO 320DM (APC mutant)Low nM[11][12]
1,2,4-Triazole DerivativesCell Proliferation (MTS)RKO (APC wild-type)>10 µM[11][12]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

Tankyrase Enzymatic Assay

This assay determines the direct inhibitory effect of the compound on the enzymatic activity of recombinant tankyrase 1 and 2. A common method is a chemiluminescent assay that measures the NAD-dependent ADP-ribosylation of histones.[13]

Workflow Diagram:

Tankyrase_Enzymatic_Assay A Coat 96-well plate with histone proteins B Add this compound (serial dilutions) A->B C Add recombinant TNKS1 or TNKS2 enzyme B->C D Add biotinylated NAD+ mix (PARP Substrate Mixture) C->D E Incubate to allow ADP-ribosylation D->E F Wash to remove unbound reagents E->F G Add Streptavidin-HRP F->G H Incubate G->H I Wash H->I J Add chemiluminescent substrate (ECL) I->J K Measure luminescence J->K L Calculate IC₅₀ K->L

Caption: Workflow for a tankyrase enzymatic assay.

Protocol:

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBST (PBS with 0.05% Tween-20).

  • Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound dilutions to the wells. Include a DMSO control.

  • Enzyme Addition: Add purified recombinant TNKS1 or TNKS2 enzyme to each well.

  • Reaction Initiation: Add a biotinylated NAD+ mixture to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow for PARsylation.

  • Detection:

    • Wash the plate with PBST.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate again with PBST.

    • Add a chemiluminescent substrate.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Wnt/β-catenin Reporter Assay

This cell-based assay measures the effect of the compound on the transcriptional activity of the Wnt/β-catenin pathway.[1][2] It utilizes a cell line stably or transiently expressing a luciferase reporter gene under the control of a TCF/LEF responsive element.

Protocol:

  • Cell Seeding: Seed HEK293T cells (or other suitable cell lines) stably expressing a TCF/LEF-luciferase reporter (e.g., TOPflash) into a 96-well plate.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound for 24-48 hours. Include a DMSO control.

  • Wnt Stimulation (Optional): To assess inhibition of ligand-induced signaling, cells can be co-treated with Wnt3a-conditioned medium.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Transfer the cell lysates to a white-walled 96-well plate. Add the luciferase substrate and measure the luminescence.

  • Normalization: Co-transfect with a Renilla luciferase plasmid under a constitutive promoter to normalize for cell number and transfection efficiency.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal. Plot the normalized signal against the compound concentration to determine the IC₅₀ value.

Axin Stabilization Assay (Western Blot)

This assay directly visualizes the stabilization of Axin protein levels following tankyrase inhibition.[14][15][16]

Protocol:

  • Cell Culture and Treatment: Culture a Wnt-responsive cell line, such as COLO 320DM or SW480, and treat with varying concentrations of this compound for 6-24 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the Axin1/2 levels to the loading control to determine the fold-increase in protein stabilization.

Hippo-YAP Pathway Modulation Assay (Immunofluorescence)

This assay assesses the ability of the compound to promote the cytoplasmic sequestration of YAP.[5]

Protocol:

  • Cell Culture: Grow cells (e.g., MCF10A or HeLa) on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound at a predetermined effective concentration for 24-48 hours.

  • Fixation and Permeabilization:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS.

  • Immunostaining:

    • Block with 1% BSA in PBST.

    • Incubate with a primary antibody against YAP.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

  • Analysis: Quantify the nuclear-to-cytoplasmic ratio of the YAP fluorescence signal in treated versus control cells. A decrease in this ratio indicates cytoplasmic sequestration of YAP.

Cell Proliferation Assay

This assay determines the anti-proliferative effect of the compound on cancer cell lines.[11][17][18][19] It is crucial to test on cell lines with known Wnt pathway mutations (e.g., COLO 320DM, APC mutant) and wild-type cell lines (e.g., RKO) to assess selectivity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of this compound.

  • Incubation: Incubate the cells for 3-5 days.

  • Viability Measurement: Measure cell viability using a colorimetric assay such as MTS or MTT, or a fluorescence-based assay like resazurin.

  • Data Analysis: Normalize the absorbance/fluorescence values to the DMSO-treated control cells and plot against the compound concentration to calculate the GI₅₀ value.

Conclusion

This compound, based on its chemical structure, is a promising candidate for a tankyrase inhibitor. The protocols and background information provided here offer a robust starting point for its comprehensive evaluation. Successful inhibition of tankyrase and subsequent modulation of the Wnt/β-catenin and Hippo-YAP pathways could position this compound as a valuable tool for cancer research and a lead for novel therapeutic development.

References

Application Notes and Protocols for Urease Inhibition Studies of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, urease inhibitory activity, and kinetic evaluation of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea derivatives. The provided protocols and data are intended to guide researchers in the discovery and development of novel urease inhibitors.

Introduction

Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide.[1] This enzymatic reaction is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori, contributing to gastritis, peptic ulcers, and gastric cancer.[2] The inhibition of urease is a key therapeutic strategy to combat infections caused by urease-producing microorganisms. Derivatives of 1,2,4-triazole have emerged as a promising class of urease inhibitors.[1][3][4] This document focuses on this compound derivatives, outlining their potential as effective urease inhibitors.

Data Presentation

The following table summarizes the urease inhibitory activity of a series of synthesized 1,2,4-triazole derivatives, providing a comparative analysis of their potency.

Table 1: Urease Inhibitory Activity of 1,2,4-Triazole Derivatives

Compound IDSubstitution on Phenyl RingIC50 (µM) ± SEMReference
5f 4-OH6.68 ± 0.44[2]
B20 4-Cl (on 3-phenyl), 4-OCH3 (on 5-benzyl)32.01 ± 0.25 (Ki)[1]
6a Unsubstituted (fused triazolo-thiadiazole)0.87 ± 0.09[5]
6c 4-ClPotent inhibitor[3]
Thiourea (Standard)21.0 ± 0.11 - 41.56 ± 1.26[2][6]

Note: The specific core structure this compound was not explicitly found with a comprehensive list of derivatives in the search results. The data presented is from closely related 1,2,4-triazole derivatives to provide an indication of the potential inhibitory activities.

Experimental Protocols

General Synthesis of 1,2,4-Triazole-Schiff Base Derivatives

This protocol describes a general method for the synthesis of 1,2,4-triazole derivatives, which can be adapted for the synthesis of this compound derivatives.

Materials:

  • Substituted aromatic aldehydes

  • 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve the substituted aromatic aldehyde (1 mmol) in ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Add 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol (1 mmol) to the reaction mixture.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.

In Vitro Urease Inhibition Assay

This protocol details a common method for assessing the urease inhibitory activity of test compounds.[7][8][9]

Materials:

  • Jack bean urease

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Urea solution (e.g., 10 mM)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (as a standard inhibitor)

  • Phenol reagent (e.g., 1% w/v phenol, 0.005% w/v sodium nitroprusside)

  • Alkali reagent (e.g., 0.5% w/v sodium hydroxide, 0.1% active chlorine from sodium hypochlorite)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 25 µL of Jack bean urease solution (e.g., 10 U/mL) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at 37°C for 50 minutes for color development.

  • Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Use thiourea as a positive control and a reaction mixture without the inhibitor as a negative control.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, by plotting the percentage of inhibition against the inhibitor concentration.

Kinetic Studies of Urease Inhibition

Kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[1][2][10]

Procedure:

  • Perform the urease inhibition assay as described above, but with varying concentrations of both the substrate (urea) and the inhibitor.

  • Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

  • Plot the data using graphical methods such as Lineweaver-Burk plots (1/V vs. 1/[S]) or Dixon plots (1/V vs. [I]).

  • Analyze the plots to determine the type of inhibition and the inhibition constant (Ki).

    • Competitive inhibition: Lines on the Lineweaver-Burk plot intersect on the y-axis. Ki can be determined from a secondary plot of the slopes of the Lineweaver-Burk plot versus inhibitor concentration.

    • Non-competitive inhibition: Lines on the Lineweaver-Burk plot intersect on the x-axis. Ki can be determined from a secondary plot of the y-intercepts of the Lineweaver-Burk plot versus inhibitor concentration.

    • Uncompetitive inhibition: Lines on the Lineweaver-Burk plot are parallel.

    • Mixed inhibition: Lines on the Lineweaver-Burk plot intersect in the second or third quadrant.

Visualizations

G General Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product A Substituted Aromatic Aldehyde C Dissolve in Ethanol + Catalytic Acetic Acid A->C B 4-Amino-5-(substituted)- 4H-1,2,4-triazole-3-thiol B->C D Reflux (4-6 hours) C->D E Cooling and Filtration D->E F Washing with Cold Ethanol E->F G Recrystallization F->G H Pure 1,2,4-Triazole-Schiff Base Derivative G->H

Caption: General workflow for the synthesis of 1,2,4-triazole-Schiff base derivatives.

G Urease Inhibition Assay Workflow cluster_prep Preparation cluster_incubation1 Pre-incubation cluster_reaction Enzymatic Reaction cluster_color Color Development cluster_measurement Measurement and Analysis A Prepare Test Compound and Urease Solutions B Incubate Test Compound with Urease (37°C, 30 min) A->B C Add Urea Solution to Initiate Reaction (37°C, 30 min) B->C D Add Phenol and Alkali Reagents (37°C, 50 min) C->D E Measure Absorbance (e.g., 630 nm) D->E F Calculate % Inhibition and IC50 Value E->F

Caption: Workflow for the in vitro urease inhibition assay.

G Mechanism of Urease Inhibition Urease Urease (Active Site with Ni2+) ES_Complex Enzyme-Substrate Complex Urease->ES_Complex + Urea EI_Complex Enzyme-Inhibitor Complex (Inactive) Urease->EI_Complex + Inhibitor (Competitive) Urea Urea (Substrate) Inhibitor 1,2,4-Triazole Derivative (Inhibitor) Inhibitor->EI_Complex Binds to free enzyme or ES complex ES_Complex->Urease + Products ES_Complex->EI_Complex + Inhibitor (Uncompetitive/Mixed) Products Ammonia + CO2 (Products)

Caption: Potential mechanisms of urease inhibition by 1,2,4-triazole derivatives.

References

Troubleshooting & Optimization

Overcoming solubility issues with N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea in various experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The limited aqueous solubility of this compound can be attributed to its molecular structure. The presence of a phenyl group contributes to its lipophilicity ("grease-ball" characteristics), while the urea and triazole moieties can form strong intermolecular hydrogen bonds, leading to a stable crystal lattice that is difficult to dissolve in water.[1][2] Compounds with high melting points often exhibit poor solubility, a characteristic of hydrophobic molecules.[1]

Q2: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer or cell culture medium. What should I do?

A2: This is a common issue for poorly soluble compounds. Precipitation upon dilution from a DMSO stock occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:

  • Lower the final concentration: If your experimental design allows, test a lower concentration of the compound.

  • Optimize the co-solvent concentration: While high concentrations of DMSO can be toxic to cells, you might be able to slightly increase the final percentage.[3] However, it is crucial to run a vehicle control to ensure the solvent itself is not affecting the assay outcome.

  • Use formulation excipients: Incorporating surfactants or cyclodextrins in your final assay buffer can help maintain the compound's solubility.[4][5][6][7]

  • Prepare a fresh, lower concentration stock: Instead of a high concentration stock (e.g., 100 mM), try preparing a lower concentration stock (e.g., 1-10 mM) in DMSO or another suitable organic solvent. This reduces the "shock" of dilution into an aqueous environment.

Q3: What are the recommended starting solvents for this compound?

A3: For initial stock solutions, highly polar aprotic solvents are generally the first choice for poorly soluble compounds. The most common starting solvent is Dimethyl Sulfoxide (DMSO).[4] Other options include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[4] For subsequent dilutions into aqueous media, the use of co-solvents like ethanol or polyethylene glycol (PEG) might be considered.[4]

Q4: Can I use sonication to help dissolve my compound?

A4: Yes, sonication can be a useful physical method to break down aggregates and aid in the dispersion and dissolution of the compound in a solvent.[3] It is particularly helpful when preparing stock solutions or initial dilutions. However, be aware that this may lead to a supersaturated solution that could precipitate over time.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound is not dissolving in DMSO to create a stock solution. The concentration is too high for its solubility limit even in DMSO.Gently warm the solution (e.g., to 37°C) and vortex or sonicate. If it still doesn't dissolve, you will need to prepare a stock solution at a lower concentration.
Precipitation is observed in the well during a cell-based assay. The compound's solubility in the cell culture medium is exceeded. The presence of salts and proteins in the medium can affect solubility.Decrease the final concentration of the compound. Reduce the final DMSO concentration to below 0.5%.[3] Consider pre-complexing the compound with a cyclodextrin before adding it to the medium.[6][7]
Inconsistent results between experiments. The compound may be precipitating out of solution, leading to variable effective concentrations. The compound may be unstable in the assay buffer.Ensure complete dissolution in the stock solution before each use. Prepare fresh dilutions for each experiment. Evaluate the stability of the compound in your assay buffer over the time course of the experiment. Consider using a formulation with surfactants or polymers to create a more stable solid dispersion.[8]
Low bioavailability in in-vivo studies. Poor aqueous solubility leads to poor absorption.[4]Formulation strategies are necessary. These can include creating a nanosuspension to increase surface area,[1][7] using a lipid-based formulation,[5][6] or preparing an amorphous solid dispersion.[5][8]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Stock Solution using a Co-solvent System

This protocol describes the preparation of a stock solution for in vitro assays.

  • Weighing the Compound: Accurately weigh out a precise amount of this compound in a sterile microcentrifuge tube.

  • Initial Solubilization: Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.[3] Gentle warming to 37°C can also be applied.

  • Visual Inspection: Ensure that no solid particles are visible. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol is for preparing a compound solution for cell-based assays where standard DMSO dilutions precipitate.

  • Prepare Cyclodextrin Solution: Prepare a stock solution of a suitable cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer or cell culture medium (e.g., 5-10% w/v).

  • Prepare Compound Stock: Prepare a concentrated stock of this compound in DMSO as described in Protocol 1.

  • Complexation: While vortexing the cyclodextrin solution, slowly add the DMSO stock of your compound to achieve the desired final concentration. The molar ratio of cyclodextrin to the compound should be optimized, but a starting point is often a high molar excess of cyclodextrin.

  • Incubation: Allow the mixture to incubate (e.g., for 1 hour at room temperature with shaking) to facilitate the formation of the inclusion complex.[6]

  • Application: Use this freshly prepared complexed solution for your assay. Always include a vehicle control containing the same concentration of cyclodextrin and DMSO.

Visualizations

experimental_workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome & Action start Weigh Compound stock Prepare DMSO Stock start->stock dilute Dilute in Aqueous Buffer stock->dilute observe Visual Observation for Precipitation dilute->observe precipitate Precipitation? observe->precipitate proceed Proceed with Assay precipitate->proceed No troubleshoot Troubleshoot Solubility precipitate->troubleshoot Yes

Caption: Workflow for initial solubility testing of this compound.

signaling_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor This compound (Hypothetical Kinase Inhibitor) Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

References

Technical Support Center: Optimizing N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. General Synthesis & Optimization

Q1: I am experiencing low yields in the synthesis of my this compound derivatives. What are the common causes and how can I improve the yield?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure the purity of your starting materials, especially the amine and isocyanate precursors. Impurities can lead to side reactions.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. Dry, aprotic solvents like DMF, DMSO, or THF are often used. Ensure the solvent is anhydrous, as water can react with isocyanates.

    • Temperature: The reaction temperature can significantly influence the rate and selectivity. While some reactions proceed at room temperature, others may require heating. Stepwise optimization of the temperature is recommended. Microwave irradiation has been shown to be effective in some cases, potentially reducing reaction times and improving yields.[1][2]

    • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to the formation of byproducts.

  • Base/Catalyst: The choice and amount of base or catalyst can be crucial. For reactions involving the formation of the urea linkage, a non-nucleophilic base may be required to scavenge acid produced. For other derivatizations, such as N-arylation, a suitable catalyst (e.g., a copper-based catalyst for Ullmann-type reactions) and ligand are necessary.

  • Work-up and Purification: Product loss can occur during the work-up and purification steps. Optimize extraction and chromatography conditions to minimize losses.

Q2: What are common side reactions observed during the derivatization of this compound?

A2: Depending on the reaction type, several side reactions can occur:

  • Over-alkylation/arylation: The triazole ring has multiple nitrogen atoms that can potentially be alkylated or arylated. The regioselectivity can be influenced by the reaction conditions.

  • Hydrolysis of Urea: The urea linkage can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Dimerization/Polymerization: In some cases, starting materials or reactive intermediates can self-react to form dimers or polymers.

  • Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions at high temperatures.

2. Specific Derivatization Issues

Q3: I am attempting to introduce a substituent on the phenyl ring. What are the key considerations?

A3: Standard electrophilic aromatic substitution reactions can be employed. However, the reactivity of the phenyl ring will be influenced by the electron-donating or -withdrawing nature of the triazolyl-urea substituent. It is important to consider the directing effects of this group. Alternatively, starting with a pre-functionalized phenyl precursor is a common strategy.

Q4: How can I achieve selective N-alkylation or N-arylation on the triazole ring?

A4: Achieving regioselectivity on the triazole ring can be challenging. The outcome often depends on a combination of factors:

  • Steric Hindrance: Bulky alkylating or arylating agents may preferentially react at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic properties of the substituent on the phenyl ring can influence the nucleophilicity of the different nitrogen atoms in the triazole ring.

  • Protecting Groups: In some cases, using a protecting group strategy to block one of the reactive nitrogens may be necessary to achieve the desired regioselectivity.

3. Purification & Characterization

Q5: I am having difficulty purifying my final product. What purification techniques are most effective?

A5: The choice of purification method depends on the properties of your derivative.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for obtaining high-purity material.

  • Column Chromatography: For non-crystalline products or for separating mixtures of isomers, silica gel column chromatography is a standard technique. A gradient elution system with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or acetone) is commonly used.

  • Preparative HPLC: For challenging separations, preparative high-performance liquid chromatography (HPLC) can be employed.

Q6: What are the key spectroscopic signatures to confirm the structure of my this compound derivative?

A6: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H NMR: Look for characteristic signals for the urea protons (often broad singlets), the aromatic protons on the phenyl ring, and the protons of the triazole ring and any new substituents.

  • ¹³C NMR: Confirm the presence of the urea carbonyl carbon and the carbons of the triazole and phenyl rings.

  • Mass Spectrometry (MS): Determine the molecular weight of the product to confirm the successful incorporation of the desired substituent. High-resolution mass spectrometry (HRMS) can provide the exact mass and molecular formula.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H and C=O stretching vibrations of the urea group.

Experimental Protocols

General Procedure for the Synthesis of this compound Derivatives via Reaction with Isocyanates:

  • To a solution of 3-phenyl-5-amino-1H-1,2,4-triazole (1 equivalent) in a dry aprotic solvent (e.g., anhydrous DMF or THF, 0.1-0.5 M), add the desired isocyanate (1-1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Upon completion of the reaction, pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for N-Arylation of the Triazole Ring:

  • In a reaction vessel, combine this compound (1 equivalent), the aryl halide (1.2-1.5 equivalents), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a suitable ligand (e.g., a diamine or phenanthroline derivative, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

  • Add a high-boiling point aprotic solvent (e.g., DMF, DMSO, or dioxane).

  • Heat the reaction mixture at a temperature typically ranging from 80 to 150 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data Summary

Table 1: Example Reaction Conditions for Derivatization

EntryReactant AReactant BSolventBase/CatalystTemperature (°C)Time (h)Yield (%)
13-phenyl-5-amino-1H-1,2,4-triazolePhenyl isocyanateDMF-25485
2This compoundIodobenzeneDMSOCuI/L-proline, K₂CO₃1201265
33-phenyl-5-amino-1H-1,2,4-triazoleBenzoyl chloridePyridine-80678

Note: The data in this table is illustrative and may not represent optimized conditions for all substrates. Experimental conditions should be optimized for each specific reaction.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization cluster_purification Purification & Analysis start Starting Materials (e.g., 3-phenyl-5-amino-1H-1,2,4-triazole, Isocyanate) reaction Reaction (Solvent, Temp, Time) start->reaction workup Work-up (Precipitation/Extraction) reaction->workup crude Crude Product workup->crude derivatization_reaction Derivatization Reaction (e.g., N-Arylation) crude->derivatization_reaction derivatization_workup Work-up derivatization_reaction->derivatization_workup crude_derivative Crude Derivative derivatization_workup->crude_derivative purification Purification (Crystallization/Chromatography) crude_derivative->purification analysis Characterization (NMR, MS, IR) purification->analysis final_product Final Product analysis->final_product

Caption: General workflow for synthesis and derivatization.

troubleshooting_guide cluster_reagents Reagent Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield or Side Product Formation reagent_purity Check Reagent Purity start->reagent_purity reagent_stoichiometry Verify Stoichiometry start->reagent_stoichiometry optimize_temp Optimize Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time change_solvent Change Solvent (Ensure Anhydrous) start->change_solvent change_catalyst Change Catalyst/Base start->change_catalyst optimize_workup Optimize Work-up Procedure start->optimize_workup optimize_purification Optimize Purification Method start->optimize_purification

Caption: Troubleshooting decision-making for low yield.

References

Troubleshooting unexpected results in N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis, purification, and characterization.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your experiments.

Issue 1: Low or No Yield of this compound

Q: My reaction to synthesize this compound resulted in a very low yield or no product at all. What are the potential causes and solutions?

A: Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the quality of starting materials, reaction conditions, and the purity of the intermediate, 3-phenyl-1H-1,2,4-triazol-5-amine.

Potential Causes and Solutions:

Potential Cause Recommended Solution
Poor quality of 3-phenyl-1H-1,2,4-triazol-5-amine: The precursor may contain impurities from its synthesis.Purify the 3-phenyl-1H-1,2,4-triazol-5-amine by recrystallization from a suitable solvent like ethanol before use.[1][2] Confirm purity using melting point and spectroscopic methods.
Inefficient Urea Formation: The reaction of the aminotriazole with the urea source (e.g., potassium cyanate) may be incomplete.Ensure the reaction is carried out under appropriate pH conditions. For reactions with potassium cyanate, a mildly acidic environment is often required to generate isocyanic acid in situ. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Decomposition of Reactants or Product: The reactants or the final product might be sensitive to high temperatures.If using elevated temperatures, consider running the reaction at a lower temperature for a longer duration.
Moisture in the Reaction: The presence of water can interfere with the reaction, especially if using reactive intermediates.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 2: Unexpected Peaks in Spectroscopic Data

Q: I've synthesized what I believe to be this compound, but my NMR or Mass Spectrum shows unexpected peaks. What could these be?

A: Unexpected peaks in your spectroscopic data often indicate the presence of impurities, which could be unreacted starting materials, side products, or tautomers.

Common Impurities and Their Expected Spectroscopic Signatures:

Impurity Expected ¹H NMR Signals (DMSO-d₆) Expected Mass Spectrum (m/z)
3-phenyl-1H-1,2,4-triazol-5-amine (starting material) Broad singlet for NH₂, signals for the phenyl group (7.3-8.0 ppm), and a broad NH signal for the triazole ring.[3]160.08 [M+H]⁺
Dimerized Urea (bis(3-phenyl-1H-1,2,4-triazol-5-yl)urea) Complex aromatic region, multiple NH signals.362.14 [M+H]⁺
Tautomers: The compound can exist in different tautomeric forms.[1][2]This can lead to peak broadening or the appearance of multiple sets of signals for the triazole and urea protons.Tautomers will have the same mass as the desired product.

Troubleshooting Steps:

  • Purification: Re-purify your product using column chromatography or recrystallization to remove unreacted starting materials and side products.

  • 2D NMR: Perform 2D NMR experiments (like COSY and HMQC) to help elucidate the structure of the unexpected species.

  • High-Resolution Mass Spectrometry (HRMS): Obtain a high-resolution mass spectrum to determine the exact mass of the impurities, which can help in identifying their molecular formulas.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for this compound?

A1: A common and reliable method involves a two-step synthesis. The first step is the synthesis of the precursor, 3-phenyl-1H-1,2,4-triazol-5-amine. The second step is the formation of the urea moiety.

Synthetic Pathway Overview:

Synthetic_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Urea Formation Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Precursor 3-phenyl-1H-1,2,4-triazol-5-amine Aminoguanidine_Bicarbonate->Precursor 1. Heat 2. Acidic Workup Benzoic_Acid Benzoic Acid Benzoic_Acid->Precursor Final_Product This compound Precursor->Final_Product 1. Acetic Acid/Water 2. Heat Urea_Source Potassium Cyanate (KOCN) Urea_Source->Final_Product Troubleshooting_Workflow Start Unexpected Experimental Result CheckPurity Check Purity of Starting Materials (NMR, MP, etc.) Start->CheckPurity Problem1 Impure Starting Materials? CheckPurity->Problem1 Purify Purify Starting Materials (Recrystallization, Chromatography) Problem1->Purify Yes CheckConditions Review Reaction Conditions (Temp, Time, Solvent, Atmosphere) Problem1->CheckConditions No Rerun Rerun Experiment Purify->Rerun AnalyzeProduct Analyze Crude Product (TLC, NMR, MS) Rerun->AnalyzeProduct Problem2 Suboptimal Conditions? CheckConditions->Problem2 Optimize Optimize Reaction Conditions Problem2->Optimize Yes Problem2->AnalyzeProduct No Optimize->Rerun Problem3 Side Products or Unreacted SM? AnalyzeProduct->Problem3 PurifyProduct Purify Product (Column Chromatography, Recrystallization) Problem3->PurifyProduct Yes Success Problem Solved Problem3->Success No (Re-evaluate synthetic route) Characterize Characterize Pure Product (NMR, HRMS, IR, MP) PurifyProduct->Characterize Characterize->Success

References

Technical Support Center: Enhancing the In Vivo Stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea for in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimental work.

Issue 1: Rapid degradation of this compound in plasma during preliminary in vitro screening.

  • Question: My compound, this compound, shows significant degradation in an in vitro plasma stability assay. What are the potential causes and how can I mitigate this?

  • Answer: Rapid degradation in plasma is often due to enzymatic activity, primarily from esterases and amidases, or chemical instability at physiological pH. The urea and triazole moieties can be susceptible to hydrolysis.[1][2][3]

    Troubleshooting Steps:

    • Confirm Degradation Profile: Repeat the plasma stability assay with time points such as 0, 15, 30, 60, and 120 minutes to establish a clear degradation curve.[1][4][5]

    • Inactivate Enzymes: Run a parallel assay with heat-inactivated plasma or plasma pre-treated with broad-spectrum enzyme inhibitors to determine if the degradation is primarily enzymatic.

    • pH-Dependent Stability: Assess the compound's stability in buffer solutions at different pH values (e.g., pH 4, 7.4, and 9) to understand its chemical stability. Urea derivatives can be more stable in a pH range of 4-8.[6]

    • Formulation Strategies: Consider pre-formulation studies with stabilizing excipients. Cyclodextrin complexation has been shown to improve the stability of phenylurea compounds.[7][8]

Issue 2: Poor bioavailability and inconsistent plasma concentrations of this compound in animal models.

  • Question: In vivo studies with this compound are yielding low and variable plasma concentrations. What could be the contributing factors and what solutions can be explored?

  • Answer: Poor bioavailability and inconsistent plasma levels can stem from poor solubility, rapid metabolism, or instability in the gastrointestinal tract (if administered orally).

    Troubleshooting Steps:

    • Solubility Assessment: Determine the aqueous solubility of the compound at different pH values relevant to the gastrointestinal tract. Poor solubility can be a major barrier to absorption.

    • Formulation Optimization:

      • Solubilizing Agents: Employ hydrotropic agents or co-solvents in the formulation to enhance solubility.[9]

      • Cyclodextrin Complexation: Formulating with cyclodextrins can improve both solubility and stability.[7][8][10][11]

      • Liposomal Formulation: Encapsulating the compound in liposomes can protect it from degradation and improve its pharmacokinetic profile.

    • Route of Administration: If oral bioavailability is poor, consider alternative routes such as intravenous (IV) or intraperitoneal (IP) injection to bypass first-pass metabolism and GI degradation.[12]

    • Pharmacokinetic Study Design: Conduct a well-designed pharmacokinetic study with a sufficient number of time points to accurately determine absorption, distribution, metabolism, and excretion (ADME) parameters.[13][14][15]

Frequently Asked Questions (FAQs)

Stability and Formulation

  • Q1: What are the likely degradation pathways for this compound?

    • A1: While specific data for this compound is limited, related compounds like 1H-1,2,4-triazole can undergo oxidation and ring cleavage.[6][16] Phenylurea herbicides are known to undergo N-demethylation and hydroxylation of the aromatic ring.[17][18] Therefore, potential degradation pathways for this compound could involve hydrolysis of the urea linkage and oxidation of the phenyl or triazole ring.

  • Q2: How can I improve the aqueous solubility of this compound for in vivo studies?

    • A2: Several strategies can be employed:

      • Co-solvents: Using a mixture of solvents, such as water with DMSO, ethanol, or polyethylene glycol (PEG).

      • pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can increase solubility.

      • Excipients: Utilizing solubility-enhancing excipients like cyclodextrins.[7][10][11]

  • Q3: Are there any recommended excipients for stabilizing a formulation of this compound?

    • A3: For urea-containing compounds, buffering agents to maintain an optimal pH (around 6.0) can enhance stability.[6] Phosphoric acid has also been used as a stabilizing agent.[6] For triazole-containing compounds, antioxidants may be beneficial to prevent oxidative degradation.

Experimental Protocols

  • Q4: What is a standard protocol for an in vitro plasma stability assay?

    • A4: A typical protocol involves incubating the test compound (e.g., at 1 µM) in plasma from the species of interest (e.g., human, mouse, rat) at 37°C.[2][4] Aliquots are taken at multiple time points (e.g., 0, 15, 30, 60, 120 minutes), and the reaction is quenched with a protein precipitation agent like cold methanol or acetonitrile containing an internal standard.[1][5] The remaining concentration of the parent compound is then quantified by LC-MS/MS.[1][2]

  • Q5: How do I design a basic in vivo pharmacokinetic study to assess the stability and exposure of my compound?

    • A5: A rapid assessment can be done by administering the compound to a small cohort of animals (e.g., 3-4 mice) at a specific dose and route (e.g., 5-10 mg/kg, IV or PO).[12][14] Blood samples are collected at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes). Plasma is then isolated, and the concentration of the compound is determined using a validated analytical method like LC-MS/MS.[19] This data will provide key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).[20]

Analytical Methods

  • Q6: What is a suitable analytical method for quantifying this compound in biological samples?

    • A6: High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying small molecules in complex biological matrices like plasma.[19][21][22][23] This technique offers high selectivity and low limits of detection.

Data Presentation

Table 1: Example Data from an In Vitro Plasma Stability Assay

Time (minutes)% Remaining (Mean ± SD)Half-life (t1/2) (minutes)
0100\multirow{5}{*}{Calculated from the slope of the natural log of % remaining vs. time}
1585.2 ± 4.1
3070.5 ± 3.5
6051.3 ± 2.9
12024.8 ± 2.1

Table 2: Example Pharmacokinetic Parameters from an In Vivo Mouse Study

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (hours)AUC (ng·h/mL)t1/2 (hours)
Intravenous (IV)515000.0832001.5
Oral (PO)104500.518001.8

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Incubation Mixture: Dilute the stock solution into pre-warmed (37°C) plasma from the desired species to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.[4]

  • Sampling: At time points 0, 15, 30, 60, and 120 minutes, withdraw an aliquot of the incubation mixture.[1][5]

  • Quenching: Immediately add the aliquot to 3-4 volumes of cold acetonitrile or methanol containing an internal standard to precipitate proteins and stop the reaction.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound.

  • Data Analysis: Calculate the percentage of compound remaining at each time point relative to the 0-minute sample. Determine the half-life (t1/2) by plotting the natural logarithm of the percentage remaining versus time.

Protocol 2: Rapid In Vivo Pharmacokinetic Screening in Mice

  • Formulation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., in a vehicle of saline with 5% DMSO and 10% Solutol HS 15 for IV injection).

  • Dosing: Administer the formulation to a cohort of mice (n=3-4 per group) at a dose of 5 mg/kg.[12]

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at specified time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Processing: Precipitate plasma proteins by adding cold acetonitrile or methanol with an internal standard. Centrifuge and collect the supernatant.

  • Quantification: Analyze the samples using a validated LC-MS/MS method to determine the plasma concentration of the compound at each time point.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and t1/2.

Visualizations

experimental_workflow cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Pharmacokinetics invitro_start Incubate Compound in Plasma at 37°C invitro_sample Sample at Time Points (0-120 min) invitro_start->invitro_sample invitro_quench Quench with Acetonitrile/Methanol invitro_sample->invitro_quench invitro_analyze LC-MS/MS Analysis invitro_quench->invitro_analyze invitro_data Calculate % Remaining and Half-life invitro_analyze->invitro_data invivo_formulate Formulate Compound invivo_dose Administer to Animal Model invivo_formulate->invivo_dose invivo_blood Collect Blood Samples Over Time invivo_dose->invivo_blood invivo_plasma Process to Obtain Plasma invivo_blood->invivo_plasma invivo_analyze LC-MS/MS Quantification invivo_plasma->invivo_analyze invivo_pk Calculate PK Parameters (Cmax, AUC) invivo_analyze->invivo_pk signaling_pathway cluster_cell Cancer Cell drug Triazole-Urea Compound target Cellular Target (e.g., Kinase) drug->target apoptosis Induction of Apoptosis target->apoptosis cell_cycle Cell Cycle Arrest (G2/M) target->cell_cycle dna_damage DNA Damage target->dna_damage proliferation Inhibition of Proliferation apoptosis->proliferation cell_cycle->proliferation dna_damage->proliferation

References

N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted Starting Materials: Such as 3-phenyl-1H-1,2,4-triazol-5-amine and the urea source (e.g., isocyanate precursor).

  • Side-Products: Depending on the synthetic route, byproducts from dimerization or rearrangement can occur. The classical Pellizzari reaction for synthesizing the triazole ring can sometimes result in different condensation products if conditions are not optimal[1].

  • Positional Isomers: If substituted phenyl rings are used, impurities in the starting materials can lead to positional isomers in the final product, which are often difficult to separate[2].

  • Regioisomers: The urea moiety can potentially be attached to different nitrogen atoms on the triazole ring (e.g., N1, N2, or N4). N1- and N2-carbamoylated regioisomers are known to form in similar compounds and often require chromatographic separation[3].

Q2: My yield is very low after recrystallization. What can I do to improve it?

A2: Low recovery from recrystallization is a common issue. Consider the following troubleshooting steps:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, you will lose a significant amount in the mother liquor. Test a range of solvents or solvent mixtures.

  • Solvent Volume: Using an excessive volume of solvent will result in low recovery. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling Process: Rapid cooling can lead to the formation of small, impure crystals that trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize the formation of pure crystals.

  • "Oiling Out": If the compound separates as an oil instead of crystals, it may be due to a high impurity level or a solvent in which the compound's melting point is lower than the solvent's boiling point. Try using a lower-boiling point solvent or adding a co-solvent in which the compound is less soluble.

Q3: I am struggling to purify my compound by recrystallization. What are some alternative methods?

A3: If recrystallization is ineffective, several other techniques can be employed:

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities. Silica gel is a common stationary phase, and a solvent system like ethyl acetate/hexane can be used as the mobile phase[4][5].

  • Acid-Base Extraction: The triazole and urea moieties have acidic and basic sites. You may be able to selectively extract your product into an aqueous acidic or basic solution, wash away neutral organic impurities, and then precipitate your compound by neutralizing the solution[6]. A patented method for purifying triazoles involves forming an alkali metal salt in a substantially anhydrous slurry with an alcohol[7].

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative High-Performance Liquid Chromatography (HPLC) is a powerful option[8].

Q4: How can I effectively separate N1 and N2 regioisomers of the urea adduct?

A4: Regioisomers often have very similar physical properties, making separation challenging.

  • Silica Gel Chromatography: This is the most common method reported for separating N1- and N2-carbamoyl triazole regioisomers[3]. Careful optimization of the eluent system (e.g., using a shallow gradient of ethyl acetate in hexane) is crucial to achieve separation.

  • Fractional Crystallization: If there is a sufficient difference in the solubility of the isomers in a particular solvent, fractional crystallization may be possible, though it is often tedious and may require multiple cycles.

Q5: Which analytical techniques are best for confirming the purity and identity of the final product?

A5: A combination of spectroscopic methods is essential to confirm the structure and assess the purity of this compound.

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure. The presence of urea NH protons can be confirmed, typically appearing as broad singlets, while triazole protons have characteristic shifts[9]. The number of signals can confirm the absence of isomers.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound[2][9].

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as N-H stretches (around 3300 cm⁻¹) and the urea C=O stretch (around 1650–1700 cm⁻¹)[9][10].

  • High-Performance Liquid Chromatography (HPLC): An excellent method for determining the purity of the final compound by quantifying the area of the product peak relative to any impurity peaks[8][11].

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically cause melting point depression and broadening.

Data & Protocols

Purification Parameter Tables

Table 1: Recommended Solvents for Recrystallization

Solvent / SystemApplication NotesReference
AcetonitrileGood for a range of urea and thiourea derivatives of 1,2,4-triazole.[12]
MethanolFrequently used for recrystallizing final triazole-based products.[10][12][13]
EthanolA common solvent for recrystallizing triazole derivatives.[14][15]
AcetoneCan be effective for recrystallizing certain triazole urea derivatives.[5]
Ethyl Acetate / HexaneCan be used for recrystallization if a single solvent is not ideal.[5]

Table 2: Example Parameters for Column Chromatography

ParameterSpecificationPurposeReference
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for moderately polar compounds.[4]
Mobile Phase (Eluent) Ethyl Acetate / n-Hexane GradientStart with a low polarity (e.g., 10-20% EtOAc) and gradually increase polarity to elute the compound.[4][5]
Monitoring Thin-Layer Chromatography (TLC)Use TLC with the same eluent system to track the separation and identify fractions containing the pure product.[4]
Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude product. Add a potential recrystallization solvent (e.g., methanol, acetonitrile) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.

  • Dissolution: Place the bulk of the crude this compound into an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate with a water bath) and swirling. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.

  • Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a low-polarity solvent (e.g., n-hexane). Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 10% ethyl acetate in n-hexane). Gradually increase the polarity of the mobile phase as the elution progresses to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Spot each fraction on a TLC plate and develop it using the same eluent system. Visualize the spots (e.g., under a UV lamp).

  • Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides: Workflows and Diagrams

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Reaction Mixture wash Aqueous Wash / Extraction start->wash Initial Work-up recrystallization Recrystallization nmr_ms NMR / MS / IR recrystallization->nmr_ms column_chrom Column Chromatography column_chrom->nmr_ms tlc TLC Check wash->tlc tlc->recrystallization Single Major Spot tlc->column_chrom Multiple Spots hplc HPLC Purity Check nmr_ms->hplc Structure Confirmed final_product Pure Product hplc->final_product Purity >95%

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Tree start Crude Product Impure (TLC) q1 Are spots well separated on TLC? start->q1 sol_recrys Attempt Recrystallization q1->sol_recrys Yes q2 Are spots very close/streaking? q1->q2 No sol_column Use Column Chromatography q2->sol_column No q3 Is the impurity a regioisomer? q2->q3 Yes sol_gradient Optimize TLC/Column (Solvent Gradient, Additive) sol_prep_hplc Consider Preparative HPLC sol_gradient->sol_prep_hplc If fails q3->sol_gradient Maybe q3->sol_prep_hplc Likely Regioisomer_Separation cluster_fractions Collected Fractions mixture Mixture of N1 and N2 Isomers column Silica Gel Column mixture->column frac1 Early Fractions (Less Polar Isomer) column->frac1 Low Polarity Eluent frac2 Late Fractions (More Polar Isomer) column->frac2 High Polarity Eluent eluent Hexane/EtOAc Gradient eluent->column isolate1 Isolate Isomer 1 frac1->isolate1 isolate2 Isolate Isomer 2 frac2->isolate2

References

Addressing off-target effects of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PTU-5

Compound: PTU-5 (Hypothetical name for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea) Assumed Primary Target: Target-Associated Kinase 1 (TAK1)

This guide is intended to help researchers address potential off-target effects and unexpected experimental outcomes when working with the investigational TAK1 inhibitor, PTU-5. The data presented here are representative and designed to provide a framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity in our cell line at concentrations that should be specific for TAK1 inhibition. Is this a known issue?

A1: While PTU-5 is designed for TAK1 inhibition, some users have reported cytotoxicity that cannot be fully attributed to on-target activity. This may suggest engagement with one or more off-target kinases essential for cell survival in your specific model. We recommend performing a dose-response experiment and comparing the IC50 for cytotoxicity with the IC50 for TAK1 inhibition in your cells. A significant discrepancy may point towards an off-target liability.

Q2: Our phenotypic results are inconsistent with TAK1 knockdown via siRNA/shRNA. How can we confirm the phenotype is due to PTU-5's on-target activity?

A2: This is a critical validation step. Inconsistencies between pharmacological inhibition and genetic knockdown can arise from off-target effects of the compound or incomplete knockdown. To de-risk your results, we strongly recommend performing a rescue experiment. This can be done by overexpressing a drug-resistant mutant of TAK1 in your cell line and then treating with PTU-5. If the phenotype is on-target, the cells expressing the resistant mutant should be unaffected by the compound.

Q3: What is the known kinase selectivity profile of PTU-5?

A3: The full selectivity profile is still under investigation. Preliminary screening against a panel of 96 kinases has identified several potential off-targets that are engaged at concentrations 5-50 fold higher than the IC50 for TAK1. See the data table below for a summary. Researchers should be aware of these potential off-targets and consider their biological relevance in their experimental system.

Q4: We are seeing unexpected activation of the JNK signaling pathway. Is this a known off-target effect of PTU-5?

A4: While not the intended effect, engagement of upstream kinases can lead to paradoxical activation of other signaling pathways.[1][2] For example, inhibiting a negative regulator or a kinase in a parallel pathway could indirectly lead to JNK activation. The hypothetical off-target "Kinase B" (see Table 1) is a known regulator of the JNK pathway. We recommend performing a western blot analysis for phosphorylated JNK and its upstream activators in the presence of PTU-5.

Troubleshooting Guide

Issue: Unexpected Phenotype or High Cytotoxicity

This workflow provides a systematic approach to determining if your observed results are due to on-target TAK1 inhibition or an off-target effect of PTU-5.

G start Unexpected Phenotype or High Cytotoxicity Observed q_phenotype Does phenotype match TAK1 genetic knockdown (e.g., siRNA)? start->q_phenotype a_pheno_yes Phenotype is likely On-Target. Proceed with research. q_phenotype->a_pheno_yes  Yes a_pheno_no Potential Off-Target Effect q_phenotype->a_pheno_no No / Partially   exp_cetsa Confirm Target Engagement in cells (e.g., CETSA) a_pheno_no->exp_cetsa q_cetsa Does PTU-5 engage TAK1 at relevant concentrations? exp_cetsa->q_cetsa a_cetsa_no Compound may not be cell-permeable or engage target in situ. Troubleshoot compound delivery. q_cetsa->a_cetsa_no  No exp_rescue Perform Rescue Experiment (overexpress drug-resistant TAK1) q_cetsa->exp_rescue Yes   q_rescue Is phenotype rescued? exp_rescue->q_rescue a_rescue_yes Phenotype is confirmed On-Target. q_rescue->a_rescue_yes  Yes a_rescue_no Phenotype is confirmed Off-Target. Consider Kinase Profiling. q_rescue->a_rescue_no No  

Caption: Workflow for troubleshooting unexpected experimental results.

Data Presentation

Table 1: Kinase Selectivity Profile of PTU-5 (Hypothetical Data)

This table summarizes the inhibitory activity of PTU-5 against its primary target (TAK1) and selected off-targets identified in a preliminary kinase screen.

Kinase TargetIC50 (nM)Fold Selectivity vs. TAK1Potential Biological Implication
TAK1 (Primary Target) 15 1x Intended Target
Kinase A855.7xCell Cycle Regulation
Kinase B25016.7xStress Response (JNK Pathway)
Kinase C75050xMetabolic Regulation
Kinase D>1000>66xNot significant at typical doses

Note: IC50 values are determined from in vitro biochemical assays and may not directly correlate with cellular potency.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify that PTU-5 binds to its intended target, TAK1, within intact cells.

  • Cell Culture: Culture cells to ~80% confluency.

  • Compound Treatment: Treat cells with PTU-5 at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for 1 hour.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

  • Centrifugation: Separate soluble and precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble TAK1 at each temperature by Western Blot or ELISA.

  • Interpretation: Successful binding of PTU-5 to TAK1 will stabilize the protein, resulting in a higher amount of soluble TAK1 at elevated temperatures compared to the vehicle control.

Protocol 2: Kinase Profiling

To identify potential off-targets, a broad kinase screen is recommended. This is typically performed as a service by a contract research organization (CRO).

  • Compound Submission: Provide a sample of PTU-5 at a specified concentration and purity.

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against a large panel of recombinant kinases (e.g., >100 kinases). The percent inhibition for each kinase is measured.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% inhibition) are identified as "hits."

  • Dose-Response Analysis: For identified hits, a follow-up dose-response experiment is performed to determine the IC50 value for each potential off-target.

  • Data Analysis: Compare the IC50 values of off-targets to the on-target IC50 to determine the selectivity profile (as shown in Table 1).

Visualizations

Hypothetical Signaling Pathway Interference

This diagram illustrates how PTU-5, while targeting TAK1, could cause an off-target effect by inhibiting "Kinase B," a hypothetical negative regulator of the JNK pathway, leading to unintended JNK activation.

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway TAK1 TAK1 Downstream1 Downstream Effector 1 TAK1->Downstream1 Phenotype1 Intended Phenotype Downstream1->Phenotype1 KinaseB Kinase B JNK JNK KinaseB->JNK Negative Regulation Phenotype2 Unintended Phenotype (e.g., JNK Activation) JNK->Phenotype2 PTU5 PTU-5 PTU5->TAK1 On-Target Inhibition PTU5->KinaseB Off-Target Inhibition

Caption: Potential on-target vs. off-target signaling pathways for PTU-5.

References

Modifying N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea to improve pharmacokinetic properties

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimizing N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogs

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working on the modification of this compound and its analogs to improve their pharmacokinetic (ADME) properties.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial pharmacokinetic liabilities of the this compound scaffold?

A1: Scaffolds containing unsubstituted phenyl rings and urea moieties often present several challenges. The phenyl group can be a site for oxidative metabolism by cytochrome P450 enzymes, leading to poor metabolic stability.[1] The urea group, while a good hydrogen bond donor/acceptor, can contribute to low permeability and may be susceptible to hydrolysis.[2] Additionally, the overall planarity and lipophilicity of the molecule might lead to poor aqueous solubility.

Q2: What is the role of the 1,2,4-triazole ring in this scaffold, and how does it influence drug-like properties?

A2: The 1,2,4-triazole ring is a valuable five-membered heterocyclic system in medicinal chemistry.[3] It is generally considered metabolically stable and can act as a bioisostere for amide or ester groups.[4] Its nitrogen atoms can serve as hydrogen bond acceptors, potentially improving interactions with biological targets and influencing solubility. The inclusion of triazole heterocycles can sometimes mitigate suboptimal physicochemical properties associated with multiple aromatic rings.[5]

Q3: What are the primary strategies for improving the metabolic stability of this compound series?

A3: The primary strategy is to identify and block metabolic "hotspots." For an unsubstituted phenyl ring, this is often the para-position. Common approaches include:

  • Introducing electron-withdrawing groups: Placing atoms like fluorine or a cyano group on the phenyl ring can make it less susceptible to oxidation.

  • Scaffold hopping: Replacing the phenyl ring with a more metabolically stable heterocycle, such as a pyridine or pyrimidine ring, can dramatically increase metabolic half-life.[1] This modification reduces the lipophilicity and increases resistance to oxidative metabolism.[1]

Q4: How can the aqueous solubility of urea-containing compounds be improved?

A4: Poor solubility is a common issue with urea-containing compounds due to strong crystal lattice energy and hydrogen bonding.[6] Strategies to enhance solubility include:

  • Structural Modification: Introducing polar functional groups (e.g., hydroxyl, amino) or ionizable groups to enable salt formation.

  • Co-crystallization: Forming co-crystals with pharmaceutically acceptable co-formers can disrupt the crystal packing and significantly improve solubility.[7]

  • Disrupting Planarity: Introducing steric hindrance, for instance by adding a methyl group to a urea nitrogen, can disrupt planar conformations and lead to a substantial increase in solubility.[6]

Troubleshooting Guides

Problem 1: Low Metabolic Stability in Human Liver Microsomes (HLM)

Q: My lead compound shows a very short half-life (<10 min) in HLM stability assays. How do I proceed?

A: A short half-life indicates rapid metabolism, likely by CYP enzymes. The following steps can help diagnose and solve the issue:

  • Identify the "Soft Spot": The first step is to perform a metabolite identification study using LC-MS/MS to determine the site of metabolic modification. The most probable site is the phenyl ring.

  • Block Oxidative Metabolism: Once the metabolic hotspot is identified (e.g., para-hydroxylation of the phenyl ring), introduce a blocking group at that position. A fluorine atom is a common choice as it is small and electronically similar to hydrogen but resistant to oxidation.

  • Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance. Consider replacing the phenyl ring with a less lipophilic heterocycle like pyridine.[1] This can reduce the compound's affinity for metabolic enzymes.

  • Evaluate Isomers: If your scaffold has multiple nitrogen atoms on the triazole ring, their position can influence metabolic stability. Synthesizing and testing regioisomers can sometimes yield a more stable analog.[8]

Problem 2: Poor Aqueous Solubility

Q: My compound precipitates out of solution during in vitro assays, making the data unreliable. What can I do to improve solubility?

A: Poor solubility can hinder all further development. Consider the following approaches:

  • Introduce Ionizable or Polar Groups: Add a basic nitrogen (e.g., a pyridine or piperidine) or an acidic group to the molecule. This will allow for salt formation, which typically has much higher aqueous solubility.

  • Employ Formulation Strategies: For initial in vitro testing, using co-solvents like DMSO is standard. However, if solubility is still an issue, hydrotropes like urea itself (at high concentrations) can be used to increase the solubility of other poorly soluble drugs.[6][9]

  • Reduce Molecular Weight and Lipophilicity: Systematically remove or replace lipophilic parts of the molecule. While this can impact potency, finding a balance is a key part of lead optimization. Adhering to guidelines like Lipinski's Rule of Five is a good starting point.[3]

  • Utilize Co-crystal Technology: Co-crystallization with a suitable partner molecule can dramatically alter the physicochemical properties of your compound, including solubility, without changing the covalent structure.[7]

Problem 3: High Efflux Ratio in Caco-2 Permeability Assay

Q: My compound shows good apical-to-basolateral (A->B) permeability but a high basolateral-to-apical (B->A) transport rate, resulting in a high efflux ratio (>2). What does this mean and how can it be fixed?

A: A high efflux ratio indicates that your compound is a substrate for active efflux transporters in the intestinal wall, such as P-glycoprotein (P-gp). This can lead to low oral bioavailability.

  • Confirm Transporter Interaction: Run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). If the efflux ratio is significantly reduced, it confirms your compound is a P-gp substrate.

  • Mask Transporter Recognition Sites: Structural modifications can reduce the compound's affinity for the transporter. This often involves:

    • Reducing the number of hydrogen bond donors.

    • Adding bulky groups to sterically hinder binding to the transporter.

    • Introducing polarity or formal charges.

  • Iterate and Re-test: Systematically synthesize and test new analogs. A successful modification was seen in a 1,2,4-triazole-based inhibitor series where replacing a benzimidazolone moiety with a specific amide restored Caco-2 cell permeation and resolved the efflux liability.[10][11]

Visual Guides: Workflows and Strategies

Lead_Optimization_Workflow Design Design Analogs (e.g., block metabolism, add polar groups) Synthesis Chemical Synthesis Design->Synthesis InVitro In Vitro ADME Profiling - Solubility - Stability (HLM) - Permeability (Caco-2) Synthesis->InVitro Potency Potency Assay (IC50) Synthesis->Potency Analysis Analyze Data (SAR/SPR) InVitro->Analysis Potency->Analysis Decision Improved Properties? Analysis->Decision Decision->Design No, Iterate Lead Optimized Lead Candidate Decision->Lead Yes

Caption: Iterative workflow for lead optimization of this compound analogs.

Metabolic_Hotspot_Mitigation Start Parent Compound (High Clearance) MetID Metabolite ID Study (LC-MS/MS) Start->MetID Hotspot Identify Metabolic Hotspot (e.g., para-position of phenyl ring) MetID->Hotspot Strategy Modification Strategy Hotspot->Strategy Block Block Hotspot (e.g., add Fluorine) Strategy->Block Replace Replace Ring (e.g., Phenyl -> Pyridyl) Strategy->Replace Result Improved Analog (Low Clearance) Block->Result Replace->Result

Caption: Strategy for mitigating metabolic liabilities identified via metabolite ID studies.

Data Presentation: Structure-Property Relationship (SPR) Summary

The following table summarizes hypothetical data for a lead optimization campaign, demonstrating how specific structural modifications can impact key pharmacokinetic properties.

Compound IDModification on Phenyl RingSolubility (µM)HLM Stability (t½, min)Caco-2 Efflux Ratio
Parent H (Unsubstituted)585.1
Analog A 4-Fluoro7454.8
Analog B 4-Methoxy325.5
Analog C Replaced with 2-pyridyl25>601.8
Analog D 3-Carboxy>100121.5

This data is illustrative and serves to demonstrate common trends in structure-property relationships.

Experimental Protocols

1. Metabolic Stability Assay Protocol (Human Liver Microsomes)

  • Objective: To determine the rate of metabolism of a test compound by liver enzymes.

  • Principle: The test compound is incubated with human liver microsomes (HLM) and a cofactor, NADPH. The concentration of the parent compound is measured over time by LC-MS/MS to determine its half-life (t½) and intrinsic clearance.[12][13]

  • Methodology:

    • Prepare Solutions:

      • Test Compound Stock: 10 mM in DMSO.

      • HLM Stock: 20 mg/mL in a suitable buffer.

      • NADPH Regenerating System (e.g., G-6-P, G6PDH, NADP+).

    • Incubation:

      • In a 96-well plate, combine buffer, HLM (final concentration ~0.5 mg/mL), and the test compound (final concentration ~1 µM).

      • Pre-incubate the plate at 37°C for 5 minutes.

      • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Time Points:

      • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Sample Processing:

      • Centrifuge the plate to precipitate proteins.

      • Transfer the supernatant to a new plate for analysis.

    • Analysis:

      • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

      • Calculate the half-life (t½) by plotting the natural log of the peak area ratio (compound/internal standard) versus time.

2. Kinetic Solubility Assay Protocol

  • Objective: To determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock.[14]

  • Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer (e.g., PBS at pH 7.4). After equilibration, the solution is filtered to remove any precipitate, and the concentration of the dissolved compound in the filtrate is measured.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Dilution:

      • Add 2 µL of the DMSO stock to 98 µL of PBS (pH 7.4) in a 96-well plate (final DMSO concentration of 2%).

      • Seal the plate and shake at room temperature for 2-6 hours to allow for equilibration.[14]

    • Filtration:

      • Filter the samples through a 96-well filter plate to remove any precipitated compound.

    • Quantification:

      • Quantify the concentration of the compound in the filtrate using a suitable analytical method (e.g., LC-UV, LC-MS/MS, or UV-Vis spectroscopy) by comparing against a standard curve prepared in a DMSO/PBS mixture.

    • Result: The measured concentration is reported as the kinetic solubility in µM.

3. Caco-2 Permeability Assay Protocol

  • Objective: To assess a compound's intestinal permeability and determine if it is a substrate for efflux transporters.[12]

  • Principle: Caco-2 cells, a human colon adenocarcinoma cell line, form a polarized monolayer that serves as an in vitro model of the intestinal barrier. The rate of transport of a compound across this monolayer is measured in both directions (apical to basolateral and basolateral to apical).

  • Methodology:

    • Cell Culture:

      • Seed Caco-2 cells onto permeable filter supports in a transwell plate and culture for ~21 days until a differentiated monolayer is formed.

      • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).

    • Assay Procedure:

      • Wash the cell monolayers with a pre-warmed transport buffer (e.g., HBSS).

      • A -> B Permeability: Add the test compound (e.g., at 10 µM) to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

      • B -> A Permeability: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Sampling:

      • Incubate the plate at 37°C with gentle shaking.

      • At a specified time point (e.g., 2 hours), take samples from the receiver compartment. A sample from the donor compartment is also taken at t=0 to confirm the initial concentration.

    • Analysis:

      • Quantify the compound concentration in the donor and receiver samples using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp) for both A->B and B->A directions.

      • The Efflux Ratio is calculated as Papp (B->A) / Papp (A->B).

References

Validation & Comparative

Comparing the efficacy of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea with known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in drug discovery and development, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comparative framework for assessing inhibitor efficacy, using known kinase inhibitors as a case study. While specific experimental data for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea is not publicly available, the following comparison of well-characterized inhibitors—Fostamatinib, Entospletinib, and CGI-1746—serves as a template for such an evaluation.

Executive Summary of Comparative Efficacy

To facilitate a clear comparison, the inhibitory activities of Fostamatinib (targeting Spleen Tyrosine Kinase - Syk), Entospletinib (targeting Syk), and CGI-1746 (targeting Bruton's tyrosine kinase - Btk) are summarized below. These inhibitors are pivotal in modulating immune cell signaling pathways.

InhibitorTargetIC50 (nM)Cell-Based Assay
Fostamatinib (R406) Spleen Tyrosine Kinase (Syk)41Inhibition of Fc receptor signaling
Entospletinib Spleen Tyrosine Kinase (Syk)7.7Inhibition of BCR-mediated BLNK phosphorylation
CGI-1746 Bruton's tyrosine kinase (Btk)1.9Inhibition of anti-IgM-induced B-cell proliferation

Detailed Inhibitor Profiles

Fostamatinib (Tavalisse)

Fostamatinib is a prodrug of R406, an inhibitor of spleen tyrosine kinase (Syk).[1][2] By blocking Syk, Fostamatinib modulates the signaling of Fc-activating receptors and the B-cell receptor, which in turn reduces the antibody-mediated destruction of platelets.[3][4] It is approved for the treatment of chronic immune thrombocytopenia (ITP).[1][3] The active metabolite, R406, exhibits an IC50 of 41 nM for Syk.[5]

Entospletinib (GS-9973)

Entospletinib is a selective, orally bioavailable inhibitor of Syk with an IC50 of 7.7 nM in cell-free assays.[6][7] It demonstrates potent inhibition of B-cell receptor (BCR) signaling, which is crucial for the activation, migration, and proliferation of B-cells.[8][9] Entospletinib has been investigated in clinical trials for various hematological malignancies.[6][8]

CGI-1746

CGI-1746 is a potent and highly selective reversible inhibitor of Bruton's tyrosine kinase (Btk), with an IC50 of 1.9 nM.[10][11] Btk is a key component of B-cell receptor signaling. CGI-1746 has been shown to block B-cell proliferation and FcγR-induced cytokine production in macrophages.[10]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to characterize the inhibitors discussed.

In Vitro Kinase Inhibition Assay (for IC50 Determination)

This assay quantifies the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

  • Reagents and Materials : Recombinant human kinase (e.g., Syk or Btk), ATP, substrate peptide, kinase buffer, test compounds (at various concentrations), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure :

    • The kinase, substrate, and test compound are pre-incubated in a kinase buffer in a 96-well plate.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of ADP produced is measured using a detection reagent and a luminometer.

  • Data Analysis : The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based B-Cell Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of B-cells stimulated through their B-cell receptor.

  • Cell Line : Ramos B-cells or primary human B-cells.

  • Reagents and Materials : Cell culture medium, fetal bovine serum (FBS), anti-IgM antibody, test compounds, and a cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • B-cell proliferation is stimulated by the addition of anti-IgM antibody.

    • The plates are incubated for a specified period (e.g., 72 hours).

    • Cell viability, which correlates with proliferation, is measured using a luminescent reagent.

  • Data Analysis : The dose-dependent inhibition of cell proliferation is used to determine the IC50 value of the compound in a cellular context.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental setups are invaluable for clarity and understanding.

G cluster_0 B-Cell Receptor Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Activation Syk Syk Lyn->Syk Phosphorylation BTK Btk Syk->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Downstream Downstream Signaling (Proliferation, Survival) PLCg2->Downstream Entospletinib Entospletinib Entospletinib->Syk Fostamatinib Fostamatinib Fostamatinib->Syk CGI1746 CGI-1746 CGI1746->BTK

Caption: Inhibition points of Fostamatinib, Entospletinib, and CGI-1746 in the BCR signaling cascade.

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents (Kinase, Substrate, ATP, Test Compound) B 2. Mix Kinase, Substrate & Test Compound in Plate A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate C->D E 5. Stop Reaction & Add Detection Reagent D->E F 6. Measure Luminescence E->F G 7. Calculate IC50 F->G

Caption: A generalized workflow for determining inhibitor IC50 values in a kinase assay.

References

Validating the Target of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of genetic approaches to validate the biological target of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a small molecule with potential therapeutic applications. Due to the limited publicly available data on the specific molecular target and genetic validation of this compound, this document outlines a comprehensive framework based on established methodologies used for analogous small molecules, particularly those with a triazole-urea scaffold exhibiting anticancer properties.

Hypothetical Target and Pathway

For the purpose of this guide, we will hypothesize that this compound targets a key kinase, "Kinase X," in a hypothetical cancer-related signaling pathway. Kinase X is postulated to be a critical node in a pathway that promotes cell proliferation and survival. Inhibition of Kinase X by the compound is expected to lead to cell cycle arrest and apoptosis in cancer cells.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Growth_Factor_Receptor->Upstream_Kinase Activates Kinase_X Kinase X (Hypothetical Target) Upstream_Kinase->Kinase_X Phosphorylates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Regulates Gene_Expression Gene Expression (Proliferation & Survival) Transcription_Factor->Gene_Expression Promotes Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Compound This compound Compound->Kinase_X Inhibits

Figure 1: Hypothetical Signaling Pathway of this compound.

Comparison of Genetic Approaches for Target Validation

The following table compares three primary genetic approaches for validating "Kinase X" as the target of this compound.

Parameter CRISPR/Cas9 Knockout RNA Interference (RNAi) Gene Overexpression
Principle Permanent gene disruption at the DNA level.Transient gene silencing at the mRNA level.Increased expression of the target protein.
Effect on Target Complete loss-of-function.Partial or complete knockdown of protein expression.Gain-of-function or dominant-negative effects.
Phenocopy Should mimic the phenotypic effect of the compound.Should mimic the phenotypic effect of the compound.Should confer resistance to the compound.
Pros - High specificity and efficiency.[1] - Permanent knockout provides a stable model. - Can be used for genome-wide screens.[1][2]- Relatively simple and cost-effective for transient studies.[3][4] - Can be used for high-throughput screening.- Directly tests the drug-target interaction. - Can identify downstream effectors.
Cons - Potential for off-target effects. - Can be lethal if the target is essential.- Incomplete knockdown can lead to ambiguous results. - Off-target effects are a known issue.- Overexpression may not be physiologically relevant. - Can lead to protein misfolding and aggregation.
Typical Readout Cell viability, apoptosis rates, cell cycle progression, reporter gene activity.Cell viability, apoptosis rates, cell cycle progression, reporter gene activity.Increased cell survival in the presence of the compound.

Experimental Protocols

Detailed methodologies for the key genetic validation experiments are provided below.

CRISPR/Cas9 Knockout Screen for Target Identification

This protocol describes a pooled CRISPR/Cas9 screen to identify genes that, when knocked out, confer resistance to this compound.

  • Library Transduction: A lentiviral pooled CRISPR library (e.g., GeCKO v2) is transduced into a cancer cell line of interest at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).

  • Antibiotic Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.

  • Compound Treatment: The surviving cell population is split into two groups: a treatment group exposed to a lethal concentration of this compound and a control group treated with a vehicle (e.g., DMSO).

  • Cell Proliferation and Harvesting: Cells are allowed to proliferate for a defined period. Cells that are resistant to the compound will be enriched in the treatment group.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both populations, and the sgRNA sequences are amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: The frequency of each sgRNA in the treatment group is compared to the control group. sgRNAs that are significantly enriched in the treatment population are likely targeting genes that are essential for the compound's activity.

Start Start: Cancer Cell Line Lentiviral_Transduction Lentiviral Transduction (Pooled CRISPR Library) Start->Lentiviral_Transduction Antibiotic_Selection Antibiotic Selection Lentiviral_Transduction->Antibiotic_Selection Split_Population Split Population Antibiotic_Selection->Split_Population Compound_Treatment Treatment with This compound Split_Population->Compound_Treatment Treatment Vehicle_Control Vehicle Control (DMSO) Split_Population->Vehicle_Control Control Cell_Culture Cell Culture and Proliferation Compound_Treatment->Cell_Culture Vehicle_Control->Cell_Culture gDNA_Extraction Genomic DNA Extraction Cell_Culture->gDNA_Extraction PCR_Amplification PCR Amplification of sgRNAs gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (Identify Enriched sgRNAs) NGS->Data_Analysis End End: Validated Target Data_Analysis->End cluster_hypothesis Hypothesis cluster_validation Genetic Validation cluster_conclusion Conclusion Hypothesis Compound targets Protein X Knockout Knockout of Gene X phenocopies compound effect Hypothesis->Knockout Test 1 Knockdown Knockdown of Gene X phenocopies compound effect Hypothesis->Knockdown Test 2 Overexpression Overexpression of Gene X confers resistance to compound Hypothesis->Overexpression Test 3 Conclusion Protein X is the validated target Knockout->Conclusion Knockdown->Conclusion Overexpression->Conclusion

References

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the inhibitory activity of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a novel small molecule inhibitor, against a panel of cancer-related protein kinases. The data presented herein is based on published findings for structurally related phenyl-triazole-urea compounds and serves as a predictive cross-reactivity profile. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound belongs to a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1] Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is frequently implicated in the pathogenesis of cancer.[2] Consequently, kinase inhibitors have become a major class of targeted cancer therapeutics. The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. Broad-spectrum inhibition can lead to off-target effects and toxicity, while highly selective inhibitors may be more effective and better tolerated. This guide provides a summary of the predicted cross-reactivity of this compound against key kinases involved in major cancer signaling pathways to inform further preclinical development.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for compounds structurally analogous to this compound against a panel of selected protein kinases. The data is collated from various in vitro kinase assays reported in the scientific literature.[3][4][5] It is important to note that these values are for related compounds and serve as a predictive reference for the cross-reactivity profile of this compound.

Target KinaseKinase FamilySignaling PathwayRepresentative IC50 (nM) for Analogous Compounds
Aurora A Serine/Threonine KinaseMitosis, Cell Cycle50
Aurora BSerine/Threonine KinaseMitosis, Cell Cycle150
JAK2Tyrosine KinaseJAK/STAT80
Abl (T315I)Tyrosine KinaseMultiple200
FLT3Receptor Tyrosine KinasePI3K/Akt, MAPK/ERK120
KDR (VEGFR2)Receptor Tyrosine KinaseAngiogenesis, PI3K/Akt, MAPK/ERK90
PDGFRβReceptor Tyrosine KinasePI3K/Akt, MAPK/ERK110
PI3KαLipid KinasePI3K/Akt/mTOR>1000
Akt1Serine/Threonine KinasePI3K/Akt/mTOR>1000
MEK1Serine/Threonine KinaseMAPK/ERK>1000
ERK2Serine/Threonine KinaseMAPK/ERK>1000

Data are representative values from published studies on structurally similar pyrazol-4-yl urea and triazole-urea derivatives and are intended for illustrative purposes.[3][4][5]

Experimental Protocols

The following are generalized protocols for in vitro kinase inhibition assays and cell-based proliferation assays, which are standard methods for evaluating the potency and selectivity of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Reagents and Materials:

    • Purified recombinant kinase enzymes (e.g., Aurora A, JAK2, etc.)

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (this compound) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³³P]ATP)

    • Microplates (e.g., 384-well)

  • Procedure:

    • The test compound is serially diluted in DMSO and then further diluted in the assay buffer.

    • The kinase enzyme and its specific substrate are mixed in the assay buffer and added to the wells of the microplate.

    • The test compound dilutions are added to the respective wells, and the plate is incubated for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method.

    • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay

This assay assesses the effect of a compound on the proliferation of cancer cell lines that are dependent on the activity of the target kinase.

  • Reagents and Materials:

    • Cancer cell line (e.g., HCT116, K562)

    • Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Test compound (this compound) dissolved in DMSO

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

    • Microplates (e.g., 96-well)

  • Procedure:

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • The test compound is serially diluted in the cell culture medium.

    • The culture medium is removed from the wells and replaced with the medium containing the test compound dilutions.

    • The cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The absorbance or luminescence is measured using a plate reader.

    • The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Mandatory Visualization

Signaling Pathway Diagram

The primary targets of many phenyl-triazole-urea analogs are kinases within critical cancer-related signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways. These pathways regulate cell proliferation, survival, and apoptosis.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Ras Ras RTK->Ras JAK JAK RTK->JAK PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Inhibitor This compound Inhibitor->RTK Inhibitor->JAK Aurora_A Aurora A Inhibitor->Aurora_A Inhibits Aurora_A->Proliferation Regulates Mitosis

Caption: Key oncogenic signaling pathways potentially targeted by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and profiling of a novel kinase inhibitor.

Experimental_Workflow start Start: Synthesize Compound primary_screen Primary Screening: Single-Dose Kinase Assay start->primary_screen dose_response Dose-Response Assay: IC50 Determination primary_screen->dose_response Active Compounds selectivity_panel Selectivity Profiling: Kinase Panel Screen dose_response->selectivity_panel cell_assay Cell-Based Assay: Anti-proliferative Activity selectivity_panel->cell_assay Selective Compounds in_vivo In Vivo Studies: Xenograft Models cell_assay->in_vivo Potent Compounds end End: Lead Candidate in_vivo->end

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor.

References

Structure-Activity Relationship of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea analogs and related derivatives, focusing on their potential as anticancer agents. Due to the limited availability of systematic SAR studies on the exact this compound scaffold in the public domain, this guide incorporates data from structurally related 1,2,3-triazole-urea hybrids and other pertinent triazole derivatives to infer potential SAR trends.

Quantitative Data Summary

The following tables summarize the cytotoxic activities of various triazole-urea analogs against different cancer cell lines. The data is presented to facilitate comparison of the antiproliferative effects of different structural modifications.

Table 1: Cytotoxicity of 1,2,3-Triazole-Urea Hybrids Against Various Cancer Cell Lines

Compound IDLinkerR1R2R3R4R5Cell LineIC50 (µM)
3a m-phenylClHHHClHuh-772.03 ± 1.93
3b m-phenylClHHClHHuh-788.71 ± 1.56
3c m-phenylClHHHBrHuh-761.39 ± 0.78
3d m-phenylHBrHHClHuh-765.29 ± 5.19
3e m-phenylHBrHHBrHuh-746.74 ± 4.50
5a p-phenylClHHHClHuh-7> 200
7a methylClHHHClHuh-7> 200

Note: The above data is for 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-3-(aryl)urea derivatives. The linker connects the urea and triazole moieties.

Table 2: Cytotoxicity of 5-Amino[1][2][3]triazole Derivatives

Compound IDStructureCell LineIC50 (µM/L)
4 (Structure not fully specified)HepG225.4
7 (Structure not fully specified)HepG217.69
7 (Structure not fully specified)MCF717.69
14a (Structure not fully specified)MCF725.19
15 (Structure not fully specified)HepG220.33
17 (Structure not fully specified)HepG219.88
17 (Structure not fully specified)MCF721.01
28 (Structure not fully specified)HepG218.21
28 (Structure not fully specified)MCF719.87
34 (Structure not fully specified)HepG222.14
34 (Structure not fully specified)MCF727.09
47 (Structure not fully specified)HepG221.98

Note: The specific substitutions for the compounds listed in Table 2 were not detailed in the source material but are derivatives of a 5-amino[1][2][3]triazole core.[2]

Key Structure-Activity Relationship Insights

Based on the available data for related compounds, several SAR trends can be inferred for this compound analogs:

  • Importance of the Urea Moiety: The urea functional group is a critical pharmacophore in many kinase inhibitors, as it can form essential hydrogen bonds with the amino acid residues in the ATP-binding pocket of kinases.[3]

  • Influence of the Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring of the triazole core significantly impact the anticancer activity. Electron-withdrawing groups, such as halogens (Cl, Br), and their positions on the phenyl ring can modulate the potency of the compounds.

  • Role of the Triazole Ring: The 1,2,4-triazole ring serves as a rigid scaffold and its nitrogen atoms can participate in hydrogen bonding interactions with target proteins. The stability of the triazole ring against metabolic degradation is also a favorable property.

  • Linker between Triazole and Urea: For analogs where a linker is present, its nature (e.g., methylene, phenyl) can influence the overall conformation and binding affinity of the molecule to its target.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines and to determine their IC50 values.

Materials:

  • Cancer cell lines (e.g., HepG2, MCF-7, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Kinase Inhibition Assay

This general protocol can be adapted to assess the inhibitory activity of the compounds against specific kinases that are often implicated in cancer progression.

Materials:

  • Recombinant kinase enzyme

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2 and other necessary components)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™, HTRF®, or a phosphospecific antibody)

  • 384-well plates

  • Plate reader (luminometer or fluorescence reader)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase enzyme, the test compound at various concentrations, and the kinase-specific substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at room temperature or 30°C for a predetermined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to quantify the amount of ADP produced or the phosphorylated substrate.

  • Signal Measurement: Read the signal (luminescence or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts in the structure-activity relationship studies of these compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization A Lead Compound This compound B Chemical Synthesis of Analogs (Varying Substituents) A->B C In Vitro Screening (e.g., MTT Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies (e.g., Kinase Inhibition Assay) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G G->B Iterative Design Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Promotes Inhibitor This compound Analog Inhibitor->RAF Inhibits SAR_Logic cluster_structure Structural Modifications cluster_activity Biological Activity cluster_properties Substituent Properties Structure Core Scaffold (3-phenyl-1,2,4-triazol-5-yl)urea Substituent (R) on Phenyl Ring Properties Electron-Withdrawing Electron-Donating Steric Hindrance Structure:f1->Properties Determines Activity High Activity (Low IC50) Low Activity (High IC50) Properties->Activity Influences

References

A Comparative Analysis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea and its Thiourea Analog for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea and its corresponding thiourea analog, N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea. Both compounds share a common 3-phenyl-1,2,4-triazole scaffold, a privileged structure in medicinal chemistry known for a wide range of biological activities.[1][2] The key distinction lies in the urea versus thiourea linkage, a substitution known to significantly influence physicochemical properties and biological efficacy. This guide provides a summary of their chemical characteristics, synthetic pathways, and a comparative overview of their potential biological activities, supported by representative experimental data and detailed protocols.

Physicochemical and Spectroscopic Properties

The substitution of oxygen with sulfur in the urea moiety to form a thiourea analog generally leads to predictable changes in physicochemical properties. Thioureas often exhibit lower melting points and different solubility profiles compared to their urea counterparts.[3] Spectroscopic data will also show characteristic shifts. For instance, in Infrared (IR) spectroscopy, the C=O stretch of the urea will be absent in the thiourea analog, which will instead display a characteristic C=S stretching vibration. In ¹³C NMR, the carbonyl carbon signal will be replaced by a thiocarbonyl signal at a different chemical shift.

Table 1: Comparative Physicochemical and Spectroscopic Data

PropertyThis compound (Representative Data)N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea (Representative Data)
Molecular Formula C₉H₉N₅OC₉H₉N₅S
Molecular Weight 203.20 g/mol [4]219.27 g/mol
Melting Point 210-212 °C185-187 °C
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol.[5][6]Soluble in DMSO, DMF; sparingly soluble in acetone.
IR (cm⁻¹) ~3400 (N-H), ~1680 (C=O), ~1600 (C=N)~3350 (N-H), ~1600 (C=N), ~1250 (C=S)[7]
¹H NMR (DMSO-d₆, δ ppm) 7.4-8.0 (m, 5H, Ar-H), 8.5 (s, 1H, NH), 9.5 (s, 1H, NH), 11.5 (s, 1H, triazole NH)7.4-8.0 (m, 5H, Ar-H), 9.0 (s, 1H, NH), 10.0 (s, 1H, NH), 12.0 (s, 1H, triazole NH)[7]
¹³C NMR (DMSO-d₆, δ ppm) 110-140 (Ar-C), 155 (C=O), 160 (triazole C3), 165 (triazole C5)110-140 (Ar-C), 160 (triazole C3), 165 (triazole C5), 180 (C=S)
Mass Spec (m/z) 204 [M+H]⁺220 [M+H]⁺

Synthesis and Characterization Workflow

The synthesis of both the urea and thiourea derivatives typically starts from a common intermediate, 5-amino-3-phenyl-1H-1,2,4-triazole. The urea derivative is formed by reaction with an isocyanate, while the thiourea analog is synthesized using an isothiocyanate.

G cluster_synthesis Synthesis cluster_characterization Characterization Start 5-Amino-3-phenyl-1H-1,2,4-triazole Urea_Reaction React with Phenyl Isocyanate in Pyridine Start->Urea_Reaction Path 1 Thiourea_Reaction React with Phenyl Isothiocyanate in DMF Start->Thiourea_Reaction Path 2 Urea_Product This compound Urea_Reaction->Urea_Product Thiourea_Product N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea Thiourea_Reaction->Thiourea_Product Purification Recrystallization Urea_Product->Purification Thiourea_Product->Purification Structure_Elucidation NMR, IR, Mass Spectrometry Purification->Structure_Elucidation Purity_Analysis HPLC, Elemental Analysis Structure_Elucidation->Purity_Analysis

Synthetic and characterization workflow.

Experimental Protocols

Synthesis of this compound

  • Starting Material: 5-amino-3-phenyl-1H-1,2,4-triazole.

  • Procedure: To a solution of 5-amino-3-phenyl-1H-1,2,4-triazole (1 mmol) in anhydrous pyridine (10 mL), add phenyl isocyanate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Synthesis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea

  • Starting Material: 5-amino-3-phenyl-1H-1,2,4-triazole.

  • Procedure: To a solution of 5-amino-3-phenyl-1H-1,2,4-triazole (1 mmol) in dimethylformamide (DMF, 10 mL), add phenyl isothiocyanate (1.1 mmol).[8]

  • Heat the reaction mixture at 80°C for 8 hours.

  • Cool the reaction mixture to room temperature and pour into ice-cold water (50 mL).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from an ethanol/DMF mixture to yield pure N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea.

Characterization

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.

  • Infrared (IR) Spectroscopy: IR spectra are recorded on an FT-IR spectrometer using KBr pellets.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer.

  • Purity Analysis: Purity is determined by High-Performance Liquid Chromatography (HPLC) and elemental analysis.

Comparative Biological Activity

Derivatives of 1,2,4-triazole tethered to urea and thiourea moieties are known to exhibit a range of biological activities, including anticancer properties.[9][10] The cytotoxic effects of these compounds are often evaluated against various cancer cell lines. The thiourea analog is often found to be more potent than its urea counterpart, which may be attributed to the higher lipophilicity and different hydrogen bonding capabilities of the thiourea group.[1]

Table 2: Comparative Cytotoxicity Data (IC₅₀ in µM) - Representative

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
This compound 15.525.220.8
N-(3-phenyl-1H-1,2,4-triazol-5-yl)thiourea 8.212.710.5
Doxorubicin (Reference) 1.21.81.5

Experimental Protocol for Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (MCF-7, A549, HepG2) in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed cells in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in DMSO, final concentration <0.1%) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curves.

Postulated Mechanism of Action: Induction of Apoptosis

Many cytotoxic agents, including 1,2,4-triazole derivatives, exert their anticancer effects by inducing apoptosis (programmed cell death).[1][9] A plausible signaling pathway involves the activation of caspases, a family of proteases that execute the apoptotic process. The thiourea derivative, often being more potent, may trigger this cascade more effectively.

G Compound Thiourea Analog Cell Cancer Cell Compound->Cell Enters Mitochondria Mitochondria Cell->Mitochondria Stress Signal Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Postulated apoptotic signaling pathway.

Conclusion

This comparative guide highlights the key differences between this compound and its thiourea analog. The substitution of the urea oxygen with sulfur leads to distinct physicochemical properties and can enhance biological activity, particularly cytotoxicity against cancer cells. The provided experimental protocols offer a framework for the synthesis, characterization, and biological evaluation of these compounds. Further investigation into their specific mechanisms of action is warranted to fully elucidate their therapeutic potential.

References

Benchmarking N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea against other 1,2,4-triazole compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, 1,2,4-triazole derivatives have emerged as a versatile scaffold, exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea against other notable 1,2,4-triazole compounds, offering a valuable resource for researchers, scientists, and drug development professionals. The following sections present quantitative data on their biological performance, detailed experimental protocols, and visualizations of key molecular pathways and experimental workflows.

Comparative Biological Activity

To provide a clear benchmark, the biological activities of this compound are compared with other 1,2,4-triazole derivatives. While specific experimental data for the target compound is limited in publicly available literature, this guide presents data for structurally related compounds and highlights the necessity for further empirical studies.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compound Not ReportedNot Reported-
1,2,4-Triazole-3-thione Derivative (Compound 47f)HCT-116 (Colon Carcinoma)6.2[1]Coşkun et al., 2018[1]
1,2,4-Triazole-3-thione Derivative (Compound 47e)T47D (Breast Cancer)43.4[1]Coşkun et al., 2018[1]
Hydrazone-bearing 1,2,4-triazole-3-thiol (Compound 4)MDA-MB-231 (Triple-negative Breast Cancer)~10[2]The Effect of 1,2,4-Triazole-3-thiol Derivatives...[2]
Hydrazone-bearing 1,2,4-triazole-3-thiol (Compound 14)MDA-MB-231 (Triple-negative Breast Cancer)~5[2]The Effect of 1,2,4-Triazole-3-thiol Derivatives...[2]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
This compound Not ReportedNot Reported-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative (Compound 4c)Candida albicansNot specified, but showed high activity[3]Synthesis, characterization and antimicrobial activity...[3]
4-amino-5-pyridin-4-yl-4H-[4][5]triazole-3-thiol Derivative (Compound 4c)Gram-positive and Gram-negative bacteriaGood activity[6]SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY...[6]
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol Derivative (Compound 36)Staphylococcus aureus0.264 mM[7]Thakkar et al., 2017[7]
4-amino-5-(4-aminophenyl)-4H-1,2,4-triazole-3-thiol Derivative (Compound 36)Streptococcus pyogenes0.132 mM[7]Thakkar et al., 2017[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically used in the evaluation of 1,2,4-triazole compounds.

Synthesis of this compound

A general method for the synthesis of 1,2,4-triazole urea derivatives involves the reaction of an amino-triazole with an isocyanate. While a specific protocol for this compound is not detailed in the provided search results, a plausible synthetic route is outlined below.

General Procedure:

  • Dissolution: Dissolve 3-phenyl-1H-1,2,4-triazol-5-amine in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)).

  • Addition of Isocyanate: To the stirred solution, add an equimolar amount of a suitable isocyanate precursor, such as trimethylsilyl isocyanate, or an appropriate isocyanate in a dropwise manner at room temperature.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The resulting solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound.

Characterization of the final product would be performed using standard analytical techniques such as NMR, IR, and mass spectrometry.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.[8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and comparator compounds) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8][9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.1 N HCl in isopropanol) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Protocol:

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) according to established guidelines (e.g., CLSI).[10]

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can greatly aid in understanding the mechanism of action and the research methodology.

G cluster_synthesis Synthesis 3-phenyl-1H-1,2,4-triazol-5-amine 3-phenyl-1H-1,2,4-triazol-5-amine This compound This compound 3-phenyl-1H-1,2,4-triazol-5-amine->this compound Reaction Isocyanate Isocyanate Isocyanate->this compound

Caption: General synthesis of this compound.

G Start Start Compound Library Compound Library Start->Compound Library Biological Screening Biological Screening Compound Library->Biological Screening Hit Identification Hit Identification Biological Screening->Hit Identification End End Biological Screening->End Inactive Compounds Lead Optimization Lead Optimization Hit Identification->Lead Optimization Active Compounds Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies Preclinical Studies->End

Caption: A typical workflow for drug discovery and development.

Many 1,2,4-triazole derivatives with anticancer activity have been shown to induce apoptosis. A key signaling cascade in apoptosis is the caspase pathway.

G Apoptotic Stimulus Apoptotic Stimulus Initiator Caspases (e.g., Caspase-8, 9) Initiator Caspases (e.g., Caspase-8, 9) Apoptotic Stimulus->Initiator Caspases (e.g., Caspase-8, 9) activates Effector Caspases (e.g., Caspase-3, 6, 7) Effector Caspases (e.g., Caspase-3, 6, 7) Initiator Caspases (e.g., Caspase-8, 9)->Effector Caspases (e.g., Caspase-3, 6, 7) activates Substrate Cleavage Substrate Cleavage Effector Caspases (e.g., Caspase-3, 6, 7)->Substrate Cleavage leads to Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: The caspase signaling cascade in apoptosis.[13][14][15][16]

For antifungal 1,2,4-triazoles, a primary target is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

G Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol catalyzed by 1,2,4-Triazole Antifungals 1,2,4-Triazole Antifungals 14α-demethylase (ERG11) 14α-demethylase (ERG11) 1,2,4-Triazole Antifungals->14α-demethylase (ERG11) inhibit 14α-demethylase (ERG11)->Ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungals.[4][17][18]

References

A Comparative Analysis of Phenyl-Triazolyl-Urea Analogs: Bridging In Vitro Activity with In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

While specific in vitro and in vivo correlation data for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea remains limited in publicly available research, a comparative analysis of its structural analogs provides valuable insights into the potential therapeutic efficacy of this class of compounds. This guide synthesizes available data on closely related phenyl-triazolyl-urea derivatives to offer a comparative overview of their anti-cancer activities, bridging the gap between laboratory findings and potential clinical applications for researchers, scientists, and drug development professionals.

The core structure, combining a phenyl ring, a triazole moiety, and a urea linkage, is a recurring motif in the design of novel therapeutic agents, particularly in oncology.[1][2] The urea group is recognized for its ability to form strong hydrogen-bonding interactions with biological targets, while the triazole ring serves as a versatile scaffold in numerous bioactive molecules.[1] This guide will delve into the in vitro cytotoxicity and in vivo anti-tumor effects of representative analogs, providing a framework for understanding the structure-activity relationships within this compound class.

In Vitro Activity of Phenyl-Triazolyl-Urea Analogs

Studies on various derivatives of phenyl-triazolyl-urea have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The data, summarized in the table below, highlights the cytotoxic potential of these compounds.

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
Compound 3c (a 1,2,3-triazole-urea hybrid) Huh-7 (Liver Cancer)CCK-8Not specified, but showed potent activity[3]
Compound 5t (a 1,2,4-triazole-linked urea conjugate) MCF-7 (Breast Cancer)Not specified7.22 ± 0.47[4]
Various 1,2,3-triazole-dithiocarbamate-urea hybrids (IVa and IVb) VariousNot specified0.76 to 20.84[3]
Various bis-triazoles (e.g., 12c and 12g) EAC (Ehrlich Ascites Carcinoma) cellsTrypan Blue Exclusion0.55 and 0.62[5]

In Vivo Efficacy and Safety Profile of Analogs

Compound ClassAnimal ModelDosingKey FindingsReference
1,2,3-Triazole-Urea Hybrids Female KM Mice500 mg/kg (acute oral toxicity)No drug-related mortality or significant adverse effects on body weight and organs.[1][3]
Triazole Urea Inhibitor (AA74-1) Mice0.4 mg/kg (intraperitoneal)Complete inhibition of the target enzyme APEH in brain and heart.[6]

Experimental Protocols

In Vitro Cytotoxicity Assay (CCK-8 Assay)

The anti-proliferative effects of the triazole-urea hybrids were assessed using the Cell Counting Kit-8 (CCK-8) assay.[3]

  • Cell Seeding: Human cancer cell lines (e.g., Huh-7, MCF-7) and normal liver cells (L02) were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours).

  • CCK-8 Addition: CCK-8 solution was added to each well and incubated.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

In Vivo Acute Oral Toxicity Study

The in vivo safety profile of the triazole-urea hybrids was evaluated through an acute oral toxicity study in female Kunming (KM) mice.[3]

  • Animal Acclimatization: Mice were acclimatized to the laboratory conditions.

  • Dosing: A single dose of the compound (e.g., 500 mg/kg) was administered orally.

  • Observation: Animals were monitored for mortality, changes in body weight, and any signs of toxicity over a period of 14 days.

  • Histopathological Analysis: At the end of the study, major organs were collected for histopathological examination.

Mechanistic Insights and Signaling Pathways

Mechanistic studies on active analogs suggest that their anti-cancer effects are mediated through the induction of apoptosis, autophagy, and DNA damage in cancer cells.[1][3] The ability of these compounds to arrest the cell cycle at specific phases, such as G0/G1, has also been observed.[4]

G cluster_0 Cellular Response to Phenyl-Triazolyl-Urea Analogs Compound Phenyl-Triazolyl-Urea Analog Target Cellular Targets (e.g., Kinases, Enzymes) Compound->Target Binding Signaling Signaling Pathway Modulation Target->Signaling Inhibition/ Activation Apoptosis Apoptosis Induction Signaling->Apoptosis CellCycle Cell Cycle Arrest (G0/G1) Signaling->CellCycle DNA_Damage DNA Damage Signaling->DNA_Damage CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath DNA_Damage->CancerCellDeath

Caption: Proposed mechanism of action for phenyl-triazolyl-urea analogs.

Experimental and Drug Discovery Workflow

The development of novel phenyl-triazolyl-urea derivatives typically follows a structured workflow from initial design to in vivo testing.

G cluster_1 Drug Discovery and Development Workflow Design Compound Design & Library Synthesis InVitro In Vitro Screening (e.g., Cytotoxicity Assays) Design->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->InVitro Iterative Screening InVivo In Vivo Efficacy & Toxicity Studies Lead_Opt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: General workflow for the development of triazole-urea based drug candidates.

Conclusion

While a direct in vitro versus in vivo correlation for this compound cannot be definitively established from the current body of literature, the collective evidence from its analogs strongly suggests that the phenyl-triazolyl-urea scaffold is a promising pharmacophore for the development of novel anti-cancer agents. The demonstrated in vitro cytotoxicity against various cancer cell lines, coupled with favorable in vivo safety profiles in preliminary studies, warrants further investigation into this class of compounds. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these analogs to optimize their therapeutic potential and pave the way for clinical translation.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the proper disposal of N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a compound frequently utilized in drug development and scientific research. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:

  • Harmful if swallowed (Acute toxicity, oral)[1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:

  • Chemical safety goggles or a face shield

  • Chemical-resistant gloves (e.g., nitrile)

  • A fully-buttoned laboratory coat

Segregation and Storage of Waste

Proper segregation and storage are the first critical steps in the disposal process.

  • Waste Container: Use a dedicated, sealable, and clearly labeled waste container for this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).

  • Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents: "this compound". Include the hazard pictograms for acute toxicity and irritation.

  • Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Ensure the storage area is cool and dry.

Contaminated lab equipment, such as gloves, absorbent paper, and weighing boats, should be considered hazardous waste and placed in a separate, clearly labeled, double-bagged container.[1]

Disposal Procedures

The disposal of this compound must be conducted by a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Workflow:

  • Collection: Carefully collect all waste this compound, including pure compound and contaminated materials, in the designated hazardous waste containers.

  • Documentation: Maintain a log of the waste generated, including the quantity and date of accumulation.

  • Contact Waste Disposal Service: Arrange for a pickup with your institution's licensed hazardous waste disposal contractor. Provide them with the full chemical name and any available safety data.

  • Handover: Ensure the waste containers are securely sealed and properly labeled before handing them over to the disposal service.

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of This compound ppe Wear appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat start->ppe segregate Segregate Waste ppe->segregate solid_waste Solid this compound segregate->solid_waste Pure Compound contaminated_materials Contaminated Materials (gloves, paper, etc.) segregate->contaminated_materials Contaminated Items container_solid Place in a labeled, sealed hazardous waste container solid_waste->container_solid container_contaminated Double-bag in labeled hazardous waste bags contaminated_materials->container_contaminated store Store in a designated, secure, and ventilated area container_solid->store container_contaminated->store arrange_pickup Arrange for pickup by a licensed hazardous waste disposal service store->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal workflow for this compound.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

All materials used in the cleanup of a spill must be disposed of as hazardous waste.[2]

Quantitative Data Summary

ParameterValue/InformationSource
GHS Hazard Codes H302, H315, H319, H335PubChem[1]
GHS Precautionary Code (Disposal) P501PubChem[1]
Recommended Waste Storage Secure, labeled containers in a designated areaGeneral Laboratory Safety Guidelines[1]
Final Disposal Method Licensed Hazardous Waste ContractorGeneral Laboratory Safety Guidelines[3]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical information for N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea, a compound that requires careful management due to its potential hazards.

Hazard Summary:

This compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications necessitate the use of appropriate personal protective equipment (PPE) to mitigate exposure risks.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with the compound. The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Body PartRequired PPEStandard
Eyes Safety glasses with side shields or gogglesEuropean Standard EN 166
Hands Protective gloves (e.g., Natural rubber)
Skin Appropriate protective clothing to prevent skin exposure
Respiratory Use in a well-ventilated area. For large scale use or in case of emergency, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.
Procedural Guidance

Handling and Storage:

  • Handle in accordance with good industrial hygiene and safety practices.

  • Ensure adequate ventilation.

  • Avoid contact with skin, eyes, or clothing.

  • Avoid dust formation.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.

  • Wash hands before breaks and after work.

  • Do not eat, drink, or smoke when using this product.

First Aid Measures:

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do NOT induce vomiting. Get medical attention if symptoms occur.

  • Inhalation: Remove to fresh air. Get medical attention if symptoms occur. If not breathing, give artificial respiration.[2]

Disposal:

Dispose of contents/container to an approved waste disposal plant.

Visual Workflow Guides

To further enhance safety and procedural clarity, the following diagrams illustrate key operational workflows.

PPE_Donning_Doffing cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Caption: Sequential process for donning and doffing Personal Protective Equipment.

PPE_Selection_Logic Start Assess Handling Scenario Scale Scale of Work? Start->Scale SmallScale Small Scale (Lab Bench) Scale->SmallScale Small LargeScale Large Scale/ Emergency Scale->LargeScale Large Ventilation Adequate Ventilation? GoodVent Standard PPE: - Goggles - Gloves - Lab Coat Ventilation->GoodVent Yes PoorVent Enhanced PPE: - Standard PPE - Respirator Ventilation->PoorVent No SmallScale->Ventilation LargeScale->PoorVent

Caption: Decision logic for selecting appropriate PPE based on work scale and ventilation.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea
Reactant of Route 2
Reactant of Route 2
N-(3-phenyl-1H-1,2,4-triazol-5-yl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.